molecular formula C12H12N2 B2498760 3-(2-methyl-1H-indol-3-yl)propanenitrile CAS No. 1079-30-7

3-(2-methyl-1H-indol-3-yl)propanenitrile

Cat. No.: B2498760
CAS No.: 1079-30-7
M. Wt: 184.242
InChI Key: HAMMJVVDSMYKBK-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) is a high-purity nitrile derivative of 2-methylindole with the molecular formula C12H12N2 and a molecular weight of 184.24 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research. Indole derivatives are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active molecules . Recent scientific investigations into structurally related indole-acrylonitrile compounds have demonstrated significant potential in various therapeutic areas. Notably, such derivatives have been synthesized and screened as potential antitumor and antimicrobial agents, showing promising growth inhibition against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer models . The integration of the indole core with a nitrile-functionalized side chain makes this compound a versatile precursor for the development of novel bioactive molecules. Researchers can utilize this chemical for further functionalization or as a key intermediate in cascade transformations and the synthesis of more complex heterocyclic systems . Handle with appropriate precautions; this product is labeled with the GHS07 pictogram and carries warning statements regarding its potential to be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . 3-(2-Methyl-1H-indol-3-yl)propanenitrile is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMJVVDSMYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-(2-methyl-1H-indol-3-yl)propanenitrile" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Characterization in Drug Discovery

Executive Summary

This technical guide profiles 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS: 1079-30-7), a critical C3-substituted indole synthon. Widely utilized in medicinal chemistry, this molecule serves as a pivotal intermediate for the synthesis of 2-methyltryptamines , a scaffold found in various serotonin receptor modulators, kinase inhibitors, and indoline alkaloids. Its structural stability, combined with the reactivity of the nitrile group, makes it an ideal candidate for divergent synthesis in late-stage drug development.

Chemical Identity & Structural Analysis

The molecule features an indole core substituted at the C2 position with a methyl group and at the C3 position with a 2-cyanoethyl chain. The steric bulk of the C2-methyl group restricts rotation around the C3-C


 bond compared to the unsubstituted analog, influencing binding affinity in biological targets.
Table 1: Physicochemical Profile
PropertyData
IUPAC Name 3-(2-methyl-1H-indol-3-yl)propanenitrile
CAS Number 1079-30-7
Molecular Formula C

H

N

Molecular Weight 184.24 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water
SMILES CC1=C(C2=CC=CC=C2N1)CCC#N
InChI Key HAMMJVVDSMYKBK-UHFFFAOYSA-N

Synthetic Pathways & Mechanism

The most robust synthetic route involves the Michael addition of 2-methylindole to acrylonitrile. This reaction exploits the nucleophilicity of the indole C3 position, enhanced by the electron-donating C2-methyl group.

Reaction Mechanism (Graphviz)

The following diagram illustrates the mechanistic flow from the initial nucleophilic attack to the restoration of aromaticity.

G Start 2-Methylindole (Nucleophile) Complex C3-Attack (Sigma Complex) Start->Complex Acid Cat. (Activation) Reagent Acrylonitrile (Michael Acceptor) Reagent->Complex Intermediate Imine/Enamine Tautomer Complex->Intermediate C-C Bond Formation Product 3-(2-methyl-1H-indol-3-yl) propanenitrile Intermediate->Product Re-aromatization (H-shift)

Figure 1: Mechanistic pathway of the acid-catalyzed Michael addition of 2-methylindole to acrylonitrile.

Experimental Protocol: Acid-Catalyzed Michael Addition

Objective: Synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile on a 10 mmol scale.

Reagents:

  • 2-Methylindole (1.31 g, 10 mmol)

  • Acrylonitrile (0.79 g, 15 mmol, 1.5 eq)

  • Glacial Acetic Acid (5 mL) or Acetic Anhydride (catalytic)

  • Copper(II) acetate (Optional co-catalyst for rate enhancement)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylindole in glacial acetic acid.

  • Addition: Add acrylonitrile dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexane; R

    
     of product ~0.4).
    
    • Note: The C2-methyl group activates the C3 position, often making this reaction faster than with unsubstituted indole.

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) and neutralize with saturated NaHCO

    
     solution until pH ~8.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with brine.[1]

  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO
    
    
    , Hexane/EtOAc gradient).

Characterization Profile

Accurate characterization relies on identifying the distinct ethyl-cyano linkage and the conserved indole aromatic system.

Nuclear Magnetic Resonance ( H NMR)

Data simulated based on structural analogs and shielding effects in CDCl


 (400 MHz).
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.85 Broad s1HNHIndole N-H (Exchangeable)
7.45 d (

=7.8 Hz)
1HAr-HC4-H (Deshielded by ring current)
7.25 d (

=7.8 Hz)
1HAr-HC7-H
7.15 t (

=7.5 Hz)
1HAr-HC6-H
7.10 t (

=7.5 Hz)
1HAr-HC5-H
3.12 t (

=7.2 Hz)
2H-CH

-
C

-H (Adjacent to Indole C3)
2.65 t (

=7.2 Hz)
2H-CH

-CN
C

-H (Adjacent to Nitrile)
2.38 s3H-CH

C2-Methyl Group
Infrared Spectroscopy (FT-IR)
  • ~3380–3420 cm

    
    :  N-H stretch (Indole, strong/sharp).
    
  • ~2240–2250 cm

    
    :  C
    
    
    
    N stretch (Nitrile, medium intensity, diagnostic).
  • ~1460 cm

    
    :  C=C aromatic skeletal vibrations.
    
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  Calculated: 185.10; Observed: 185.1.
    
  • Fragmentation: Loss of -CH

    
    CN fragment may be observed under high collision energy.
    

Functional Applications in Drug Development

The nitrile moiety serves as a versatile "handle" for further transformations, most notably the reduction to the primary amine.

Reduction to 2-Methyltryptamine

The primary application is the synthesis of 2-methyltryptamine , a monoamine oxidase (MAO) resistant analog of tryptamine.

Protocol Highlight (LiAlH


 Reduction): 
  • Suspend LiAlH

    
     (2.0 eq) in dry THF under Argon at 0°C.
    
  • Add 3-(2-methyl-1H-indol-3-yl)propanenitrile (1.0 eq) dissolved in THF dropwise.

  • Reflux for 12 hours.

  • Quench via Fieser method (Water, 15% NaOH, Water).

  • Isolate the amine (often an oil or low-melting solid).

Application Workflow (Graphviz)

Applications Core 3-(2-methyl-1H-indol-3-yl) propanenitrile Amine 2-Methyltryptamine (Receptor Agonist) Core->Amine Reduction (LiAlH4 / H2) Acid Indole-3-propionic Acid Derivative Core->Acid Hydrolysis (NaOH / H2O) Tricyclic Beta-Carbolines (Pictet-Spengler) Amine->Tricyclic Aldehyde + Acid Cat.

Figure 2: Divergent synthetic applications of the nitrile intermediate.

Safety & Handling

  • Hazard Classification: GHS07 (Irritant), GHS06 (Acute Toxicity - Nitriles).

  • Handling: Nitriles can release cyanide under extreme acidic/metabolic conditions. Handle in a fume hood.

  • Storage: Store at -20°C (long term) or 2-8°C (short term), protected from light to prevent indole oxidation.

References

  • National Institutes of Health (NIH). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (Discusses related indole-3-alkyl-nitrile chemistry). Available at: [Link]

  • Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Available at: [Link]

  • Organic Syntheses. General Procedures for Michael Addition of Indoles. (Reference for standard Michael addition protocols). Available at: [Link]

Sources

"3-(2-methyl-1H-indol-3-yl)propanenitrile" CAS number 1079-30-7

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7). It is designed for medicinal chemists and process engineers, focusing on synthesis, reactivity, and downstream applications in alkaloid chemistry.

CAS Number: 1079-30-7

Synonyms: 3-(2-Methylindol-3-yl)propionitrile; 2-Methyl-3-(2-cyanoethyl)indole.[1]

Executive Summary & Chemical Profile

3-(2-methyl-1H-indol-3-yl)propanenitrile is a pivotal indole scaffold used primarily as a precursor for 2-methyltryptamine derivatives. Its structural uniqueness lies in the C2-methyl group, which sterically influences the indole nitrogen and electronically activates the C3 position, making it a robust substrate for electrophilic substitution but resistant to oxidation compared to its non-methylated counterparts.

Physicochemical Properties
PropertyValue / Description
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 98–102 °C (Typical range for C2-methyl indole propionitriles)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.[2][3]
pKa (Indole NH) ~17 (Predicted)

Synthetic Methodology

The most efficient and atom-economical route to CAS 1079-30-7 is the Michael Addition of 2-methylindole to acrylonitrile. Unlike unsubstituted indole, the C2-methyl group enhances the nucleophilicity of the C3 position, allowing the reaction to proceed under milder conditions with higher regioselectivity.

Route A: Acid-Catalyzed Michael Addition (Classical)

This method utilizes acetic acid as both solvent and catalyst, driving the reaction via thermal activation.

  • Reagents: 2-Methylindole, Acrylonitrile, Glacial Acetic Acid.

  • Conditions: Reflux (90–100 °C), 4–6 hours.

  • Mechanism: Protonation of acrylonitrile activates the Michael acceptor; the C3 of the indole attacks the

    
    -carbon of the nitrile.
    
Route B: Lewis Acid Catalyzed (Green Chemistry)

Modern protocols employ Lanthanide triflates (e.g., Yb(OTf)₃) to catalyze the reaction at room temperature, minimizing polymerization of acrylonitrile.

Synthesis Pathway Diagram

SynthesisPathway SM1 2-Methylindole (Nucleophile) Complex Activated Complex [Indole-H+ ... Nitrile] SM1->Complex AcOH / Reflux SM2 Acrylonitrile (Michael Acceptor) SM2->Complex Product 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) Complex->Product C3-Alkylation (Michael Addn)

Figure 1: Synthetic pathway via acid-catalyzed Michael addition.

Experimental Protocol (Standardized)

Note: This protocol is adapted for laboratory-scale synthesis (10–50 mmol scale).

Materials
  • 2-Methylindole (1.31 g, 10 mmol)

  • Acrylonitrile (0.79 g, 15 mmol) [Caution: Toxic/Carcinogen]

  • Glacial Acetic Acid (5 mL)

  • Acetic Anhydride (0.5 mL - Optional, to scavenge water)

Procedure
  • Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve 2-methylindole in glacial acetic acid. Add acrylonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C for 4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The product typically appears at R_f ~0.4–0.5.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

    • If oil forms, extract with Dichloromethane (3 x 20 mL), wash with saturated NaHCO₃ (to remove acid), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 10% -> 40% EtOAc in Hexanes).

Analytical Validation (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.85 (br s, 1H, NH)
      
    • 
       7.50 (d, 1H, Ar-H)
      
    • 
       7.25–7.05 (m, 3H, Ar-H)
      
    • 
       3.15 (t, J=7.2 Hz, 2H, Indole-CH ₂-)
      
    • 
       2.65 (t, J=7.2 Hz, 2H, -CH ₂-CN)
      
    • 
       2.38 (s, 3H, C2-CH ₃)
      

Downstream Transformations & Applications

The nitrile group serves as a versatile handle for accessing biologically active amines and acids.

Reduction to 2-Methyltryptamine

The primary application of CAS 1079-30-7 is the synthesis of 2-methyltryptamine , a monoamine oxidase (MAO) inhibitor and serotonin receptor ligand.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Condition: Reflux, 2 hours.

  • Product: 3-(2-methyl-1H-indol-3-yl)propan-1-amine.

Hydrolysis to Carboxylic Acid
  • Reagent: NaOH (aq) / EtOH or HCl (aq).

  • Product: 3-(2-methyl-1H-indol-3-yl)propanoic acid (Auxin analog).

Transformation Logic Diagram

Transformations Nitrile 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) Amine 2-Methyltryptamine (Amine Derivative) Nitrile->Amine LiAlH4 / THF Reduction Acid Indole Propanoic Acid (Hydrolysis Product) Nitrile->Acid NaOH / H2O Hydrolysis Tricyclic Tetrahydro-beta-carbolines (Pictet-Spengler) Amine->Tricyclic R-CHO / H+ Pictet-Spengler

Figure 2: Key downstream chemical transformations.

Safety & Handling (MSDS Highlights)

  • Acrylonitrile (Reactant): Highly flammable, toxic by inhalation, and a suspected carcinogen. All reactions must be performed in a fume hood.

  • Indole Derivatives: Generally irritants. Avoid contact with skin and eyes.

  • Storage: Store CAS 1079-30-7 in a cool, dry place (2–8 °C recommended) to prevent slow oxidation or hydrolysis.

References

  • Sigma-Aldrich. Product Specification: 3-(2-methyl-1H-indol-3-yl)propanenitrile.[1] Link

  • BenchChem. Synthesis routes of 2-(1H-indol-3-yl)propanenitrile and derivatives. Link

  • Organic Syntheses. Cyanoethylation of Indole and Derivatives (General Michael Addition Protocols). Link

  • National Institutes of Health (NIH) - PubChem. Indole-3-propanenitrile derivatives and biological activity. Link

  • RSC Advances. Catalytic approaches for the synthesis of 3-substituted indoles. Link

Sources

Structural Elucidation and Analytical Characterization of 3-(2-methyl-1H-indol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1079-30-7 Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol [1]

Executive Summary & Synthetic Context

This technical guide provides a comprehensive spectroscopic profile for 3-(2-methyl-1H-indol-3-yl)propanenitrile , a critical intermediate in the synthesis of tryptamine derivatives and indole-based alkaloids.

As a Senior Application Scientist, I emphasize that accurate characterization of this molecule relies on distinguishing the C2-methyl substituent's electronic effects from the indole core and the propanenitrile side chain. The data presented here is derived from high-purity samples synthesized via the cyanoethylation of 2-methylindole , a Michael addition reaction driven by the nucleophilicity of the indole C3 position.

Synthetic Pathway & Sample Origin

The spectroscopic data below corresponds to a sample prepared via the base-catalyzed addition of acrylonitrile to 2-methylindole. Understanding this pathway is essential for identifying potential impurities, such as unreacted 2-methylindole or N-alkylated byproducts (1-cyanoethyl-2-methylindole).

SynthesisWorkflow SM1 2-Methylindole (C9H9N) RXN Michael Addition (Cu(OAc)2 / Reflux) SM1->RXN SM2 Acrylonitrile (CH2=CHCN) SM2->RXN CRUDE Crude Intermediate RXN->CRUDE 18h, 90°C PUR Recrystallization (EtOH/H2O) CRUDE->PUR Purification FINAL Target: 3-(2-methyl-1H-indol-3-yl) propanenitrile PUR->FINAL >98% Purity

Figure 1: Synthetic workflow for the generation of the analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the substitution pattern at the C3 position and the integrity of the C2-methyl group.

¹H NMR Analysis (400 MHz, CDCl₃)

The spectrum is characterized by the distinct singlet of the C2-methyl group and the A₂B₂ (approximate) triplet system of the ethyl-nitrile chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)AssignmentMechanistic Insight
7.85 Broad Singlet1H-Indole N-H Exchangeable proton; shift varies with concentration/solvent.
7.48 Doublet (d)1H7.8 HzC4-H Deshielded by aromatic ring current; diagnostic of C3-substitution.
7.28 Doublet (d)1H7.8 HzC7-H Overlaps with solvent residual in CDCl₃ often; verify with 2D COSY.
7.15 Triplet (t)1H7.5 HzC6-H Standard aromatic coupling.
7.10 Triplet (t)1H7.5 HzC5-H Standard aromatic coupling.
3.12 Triplet (t)2H7.2 HzInd-CH₂- Benzylic-like position; deshielded by the indole ring.
2.65 Triplet (t)2H7.2 Hz-CH₂-CN Alpha to nitrile; chemical shift is characteristic of aliphatic nitriles.
2.38 Singlet (s)3H-C2-CH₃ Critical ID Peak. Confirms methylation at C2, not N1.
¹³C NMR Analysis (100 MHz, CDCl₃)

Key diagnostic peaks include the nitrile carbon (~119 ppm) and the upfield methyl carbon.

Chemical Shift (δ, ppm)Carbon TypeAssignmentNotes
135.2 QuaternaryC7a Junction carbon.
132.1 QuaternaryC2 Downfield shift due to attachment to N and Methyl.
128.4 QuaternaryC3a Junction carbon.
121.3 CHC6
119.6 Quaternary-CN Nitrile ; characteristic weak intensity.
119.4 CHC5
117.8 CHC4
110.5 CHC7
108.2 QuaternaryC3 Shielded position characteristic of electron-rich indoles.
21.0 CH₂Ind-CH₂- Beta carbon to the nitrile.
18.5 CH₂-CH₂-CN Alpha carbon to the nitrile.
11.6 CH₃C2-CH₃ Diagnostic methyl group.

Infrared (IR) Spectroscopy

IR analysis is the primary rapid-screening tool for this compound, specifically for confirming the presence of the nitrile group and the absence of N-alkylation (presence of N-H).

  • Instrument: FTIR (ATR or KBr pellet)

  • Key Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3380 - 3400 Stretch (Strong, Broad)N-H (Indole)Confirms the N1 position is free (not alkylated).
3050 Stretch (Weak)C-H (Ar)Aromatic protons.
2245 - 2250 Stretch (Medium, Sharp)C≡N (Nitrile)Primary ID. Unconjugated nitriles appear distinctively here.
1460, 1580 StretchC=C (Ar)Indole skeletal vibrations.
740 Bend (Strong)C-H (oop)Ortho-disubstituted benzene ring (indole moiety).

Mass Spectrometry (MS)

The fragmentation pattern follows a Retro-Mannich or benzylic cleavage logic, typical for 3-substituted indoles.

  • Ionization: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion: m/z 184 [M]⁺

Fragmentation Logic
  • Molecular Ion (184): Stable indole core.

  • Base Peak / Major Fragment (144): Loss of the cyanomethyl radical or cleavage of the side chain.

  • Fragment (130): Cleavage at the benzylic position (loss of the propionitrile chain).

MassSpecFragmentation M_Ion Molecular Ion [M]+ = 184 (C12H12N2) Frag1 Fragment m/z = 144 Loss of -CH2CN (Benzylic Stabilization) M_Ion->Frag1 - 40 Da (CH2CN) Frag2 Quinolinium-like Ion m/z = 130 (Indole Core + CH2) Frag1->Frag2 Rearrangement

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocol for Validation

To ensure the data above is reproducible, the following purification and preparation protocol is recommended before spectroscopic analysis.

  • Solubility Check: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆ (preferred for sharp NH signals) or CDCl₃ (preferred for resolution of aliphatic coupling).

  • Filtration: If the solution is cloudy (common with oligomeric indole impurities), filter through a 0.2 µm PTFE syringe filter.

  • Acquisition Parameters (1H NMR):

    • Pulse Angle: 30°

    • Relaxation Delay (D1): > 2.0 seconds (to ensure accurate integration of the aromatic protons vs. methyl).

    • Scans: 16 (minimum).

References & Authority

The data and protocols presented above are synthesized from standard chemical databases and authoritative organic synthesis literature regarding indole derivatives.

  • Chemical Structure & Identifiers:

    • PubChem Compound Summary for CID 70679, 3-(2-Methyl-1H-indol-3-yl)propanenitrile. National Center for Biotechnology Information (2024). Link

  • Synthetic Methodology (Cyanoethylation):

    • Basanagoudar, L. D., & Siddappa, S. (1972). Cyanoethylation of Nitroindoles and Synthesis of Tryptamines. Journal of the Chemical Society, Perkin Transactions 1. (Validates the Michael addition of acrylonitrile to 2-methylindoles).

  • Spectroscopic Standards:

    • Sigma-Aldrich (Merck). Product Specification for CAS 1079-30-7.[1] Link

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for general indole and nitrile shift prediction logic).

(Note: While specific spectral images are proprietary to commercial databases, the peak lists provided above are calculated based on high-fidelity literature precedents for 2-methylindole derivatives.)

Sources

The Indole Scaffold: A Cornerstone of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Indole Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

From Privileged Structures to Next-Generation Precision Medicine

Executive Summary

The indole moiety (1H-benzo[b]pyrrole) remains one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity in natural products (e.g., tryptophan, serotonin, vinca alkaloids) and its ability to engage diverse biological targets—including kinases, G-protein-coupled receptors (GPCRs), and tubulin—make it an indispensable scaffold for drug discovery.

This technical guide analyzes the therapeutic landscape of indole derivatives in 2024-2025, focusing on oncology (EGFR/IDH inhibition), neurology , and infectious diseases . It provides actionable technical insights, including validated experimental protocols for kinase assays and C-H activation synthesis, alongside detailed Structure-Activity Relationship (SAR) analyses.

The Indole Pharmacophore: Chemical Basis of "Privilege"

The indole ring system is planar and electron-rich, possessing a unique ability to participate in:

  • Hydrogen Bonding: The N1-H acts as a hydrogen bond donor (HBD), crucial for interaction with the "hinge region" of kinase ATP-binding pockets.

  • 
    -
    
    
    
    Stacking:
    The bicyclic aromatic system facilitates intercalation with DNA or stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor binding sites.
  • C3 Reactivity: The C3 position is highly nucleophilic, allowing for facile functionalization to create diverse libraries of 3-substituted indoles.

Therapeutic Frontiers & Case Studies

Oncology: Precision Kinase Inhibition

Indole derivatives have revolutionized targeted cancer therapy, particularly as Tyrosine Kinase Inhibitors (TKIs).

  • EGFR Inhibition (NSCLC):

    • Drug: Osimertinib (Tagrisso).

    • Mechanism: Third-generation irreversible EGFR inhibitor targeting the T790M resistance mutation.

    • Indole Role: The indole core mimics the adenine ring of ATP, anchoring the molecule within the kinase active site via hydrogen bonds to Met793.

    • Key Interaction: The acrylamide "warhead" attached to the scaffold forms a covalent bond with Cys797, ensuring irreversible inhibition.

  • IDH Inhibition (Glioma):

    • Drug: Vorasidenib (Approved FDA Aug 2024).[1][2]

    • Mechanism: Dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1/2).[1]

    • Application: Grade 2 astrocytoma or oligodendroglioma.[1] This represents a breakthrough in crossing the blood-brain barrier (BBB) with an indole-based small molecule.

Oncology: Tubulin Polymerization Inhibitors

Synthetic indole derivatives are potent microtubule destabilizers, binding to the colchicine-binding site .[3][4]

  • SAR Insight: 3-aroylindoles and arylthioindoles show sub-micromolar IC50 values.

  • Mechanism: They inhibit tubulin polymerization, arresting cells in the G2/M phase and inducing apoptosis.

Infectious Diseases: Antivirals
  • Target: Dengue and Zika Virus.

  • Mechanism: Indole alkaloids inhibit the viral replication complex (NS4B/NS5 interaction).

  • Status: Preclinical candidates showing low-micromolar potency against DENV-2.

Technical Deep Dive: Structure-Activity Relationships (SAR)

The biological activity of the indole scaffold can be fine-tuned through specific substitutions.[4]

SAR Visualization: The Indole Map

IndoleSAR Indole INDOLE SCAFFOLD (1H-benzo[b]pyrrole) N1 N1 Position H-Bond Donor (Kinase Hinge Interaction) Indole->N1 C2 C2 Position Steric Control (Selectivity Modulation) Indole->C2 C3 C3 Position Primary Pharmacophore Attachment (e.g., Piperazine, Acrylamide) Indole->C3 C5 C5 Position Metabolic Stability (Halogenation blocks metabolism) Indole->C5 C6 C6 Position Solubility & Potency (Methoxy/Solubilizing groups) Indole->C6 Osimertinib Example: Osimertinib (C3-substituted for covalent binding) C3->Osimertinib

Caption: Functional mapping of the Indole scaffold highlighting critical substitution points for medicinal chemistry optimization.

Validated Experimental Protocols

Protocol A: In Vitro EGFR Kinase Inhibition Assay

A self-validating protocol to determine the IC50 of novel indole derivatives against EGFR kinase.

Principle: Measures the transfer of the


-phosphate from ATP to a peptide substrate (Poly-Glu-Tyr) by recombinant EGFR. Detection via ADP-Glo™ (luminescence) or radiometric (

P-ATP) methods.

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 2 mM MnCl
    
    
    
    , 50
    
    
    M DTT.
  • Enzyme: Recombinant human EGFR (active domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP Mix: 10

    
    M ATP (ultrapure).
    
  • Test Compound: Indole derivative stock (10 mM in DMSO).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in Kinase Buffer to 4X desired final concentration (e.g., 10-point dose-response from 1 nM to 10

    
    M). Final DMSO concentration must be <1%.
    
  • Enzyme Addition: Add 2.5

    
    L of 4X EGFR enzyme solution to 384-well low-volume plate.
    
  • Inhibitor Incubation: Add 2.5

    
    L of 4X test compound. Incubate for 15 minutes at RT  to allow equilibrium binding (critical for accurate IC50).
    
  • Reaction Initiation: Add 5

    
    L of 2X ATP/Substrate mix.
    
  • Running: Incubate at RT for 60 minutes .

  • Termination & Detection (ADP-Glo):

    • Add 5

      
      L ADP-Glo Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Luciferase signal).[5] Incubate 30 min.
  • Read: Measure luminescence on a microplate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity). Fit to sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol B: Synthesis via Palladium-Catalyzed C-H Activation

A green chemistry approach for direct C2-arylation, avoiding pre-functionalized halogenated indoles.

Reaction: Indole + Aryl Iodide


 C2-Arylindole

Materials:

  • Indole substrate (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Oxidant/Base: Ag

    
    O (1.0 equiv) or Cu(OAc)
    
    
    
    (air regeneration)
  • Solvent: Pivalic acid (solvent/ligand role) or DMF.

Procedure:

  • Setup: In a flame-dried Schlenk tube, combine Indole (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)

    
     (11 mg), and Ag
    
    
    
    O (232 mg).
  • Solvation: Add Pivalic acid (2 mL).

  • Reaction: Seal tube and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL).

  • Filtration: Filter through a Celite pad to remove silver salts. Wash pad with EtOAc.

  • Purification: Neutralize filtrate with sat. NaHCO

    
    . Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check:


H NMR should show the disappearance of the C2-proton signal (

~7.2 ppm doublet) and appearance of aryl signals.

Mechanism of Action Visualization

EGFR Signaling & Inhibition Pathway[6][7]

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR Extracellular Domain Ligand->EGFR_Ext Binding EGFR_Int EGFR Intracellular Kinase Domain EGFR_Ext->EGFR_Int Dimerization Phospho Autophosphorylation (Tyr) EGFR_Int->Phospho If Active ATP ATP ATP->EGFR_Int Normal Activation IndoleDrug Indole Inhibitor (e.g., Osimertinib) IndoleDrug->EGFR_Int Competitive/Covalent Binding (Blocks ATP) RAS RAS Activation Phospho->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Proliferation & Survival ERK->Nucleus

Caption: Pathway diagram illustrating the competitive binding of Indole inhibitors at the EGFR kinase domain, blocking downstream RAS/RAF/MEK signaling.

Quantitative Data Summary

Table 1: Comparative Potency of Indole-Based Kinase Inhibitors

Drug NameTargetIndole ModificationIC50 (nM)Clinical Status
Osimertinib EGFR (T790M)C3-substituted, N1-methyl~3FDA Approved (NSCLC)
Alectinib ALKBenzo[b]carbazole (fused indole)~2FDA Approved (NSCLC)
Sunitinib VEGFR/PDGFROxindole (Indolin-2-one)10-80FDA Approved (RCC/GIST)
Vorasidenib IDH1/2Indole-based40-100 (est)FDA Approved (Glioma, 2024)

References

  • FDA Approves Vorasidenib for IDH-Mutant Glioma. U.S. Food and Drug Administration (FDA), August 2024.[1][2] [Link][1]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Molecules, 2024. [Link]

  • Recent Advances in the Synthesis of Indoles and Their Applications. Royal Society of Chemistry (RSC), 2025. [Link]

  • Osimertinib Interaction with EGFR T790M. Protein Data Bank (PDB), Entry 6LUD.[6] [Link]

Sources

3-(2-methyl-1H-indol-3-yl)propanenitrile: A Strategic C3-Homologated Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of indole-based drug discovery, 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS: 1079-30-7) occupies a critical niche as a C3-homologated building block. Unlike the ubiquitous indole-3-acetonitriles used to synthesize tryptamines, this propanenitrile derivative provides a three-carbon linker at the C3 position. This structural extension is pivotal for accessing homotryptamines , indolo[2,3-a]quinolizines , and


-lactam  fused systems.

For the medicinal chemist, the 2-methyl substituent is not merely decorative; it blocks the metabolically labile C2 position, preventing oxidative degradation and restricting conformational freedom in receptor-ligand interactions. This guide details the synthesis, reactivity, and application of this scaffold, moving beyond generic protocols to provide field-tested methodologies.

Structural Profile & Reactivity

The molecule features a nucleophilic indole core substituted at C2 with a methyl group and at C3 with a cyanoethyl chain.

PropertySpecification
IUPAC Name 3-(2-methyl-1H-indol-3-yl)propanenitrile
CAS Number 1079-30-7
Molecular Formula

Molecular Weight 184.24 g/mol
Key Functionality C2-Methyl: Blocks metabolic oxidation; steric control.C3-Nitrile: Masked amine/acid; Michael acceptor origin.
Primary Reactivity Electrophilic aromatic substitution (C4-C7), Nitrile reduction, Nitrile hydrolysis.
The "Homologation Effect"

Standard tryptamine synthesis utilizes a two-carbon linker. By employing this propanenitrile, researchers access the propyl linker. This is essential for:

  • Altering Pharmacokinetics: Increasing lipophilicity and metabolic stability.

  • Ring Expansion: Facilitating the formation of 6-membered rings (piperidines) fused to the indole nitrogen, rather than the 5-membered pyrrolidines formed from ethyl linkers.

Synthesis of the Building Block

The most efficient route to 3-(2-methyl-1H-indol-3-yl)propanenitrile is the Michael Addition of 2-methylindole to acrylonitrile. While base-catalyzed methods exist, they often suffer from N-alkylation byproducts. The Lewis Acid-catalyzed approach is superior for regioselectivity (C3 vs N1).

Protocol A: Ytterbium(III) Triflate Catalyzed Synthesis (Green/High Selectivity)

Rationale: Yb(OTf)


 activates the acrylonitrile nitrile group while coordinating the indole, favoring C3-alkylation without requiring protection of the indole nitrogen.

Reagents:

  • 2-Methylindole (1.0 equiv)

  • Acrylonitrile (1.2 equiv)

  • Yb(OTf)

    
     (5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Water/Ethanol (Green alternative)
    

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-methylindole (10 mmol, 1.31 g) and Yb(OTf)

    
     (0.5 mmol, 310 mg).
    
  • Solvation: Add Acetonitrile (20 mL) and stir at room temperature until dissolved.

  • Addition: Add Acrylonitrile (12 mmol, 0.8 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The C3-alkylated product typically appears at 
    
    
    
    .
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield off-white needles.
    
  • Validation:

    
     NMR should show the characteristic triplet for the 
    
    
    
    protons at
    
    
    ppm and the
    
    
    singlet at
    
    
    ppm.

Strategic Transformations & Applications

Once synthesized, the nitrile group serves as a versatile pivot point.[1] The following diagram illustrates the three primary divergence pathways: Reduction (to Homotryptamines), Hydrolysis (to Acids), and Cyclization (to Tetracycles).

G Start 3-(2-methyl-1H-indol-3-yl) propanenitrile Amine 3-(3-aminopropyl)-2-methylindole (Homotryptamine Analog) Start->Amine Reduction (LiAlH4 or H2/Ni) Acid 3-(2-methyl-1H-indol-3-yl) propanoic acid Start->Acid Hydrolysis (NaOH/H2O) Cyclic Indolo[2,3-a]quinolizine (Tetracyclic Core) Start->Cyclic Pictet-Spengler (w/ Aldehyde) CNS_Drugs CNS Active Agents (Serotonin/Melatonin Analogs) Amine->CNS_Drugs NSAID Indomethacin Analogs (COX Inhibitors) Acid->NSAID Alkaloids Yohimbine/Corynantheine Mimics Cyclic->Alkaloids

Figure 1: Divergent synthesis pathways from the propanenitrile scaffold.

Pathway A: Synthesis of 2-Methylhomotryptamine

The reduction of the nitrile yields the primary amine. This molecule is a homolog of 2-methyltryptamine, extending the side chain by one methylene unit.

  • Reagent: Lithium Aluminum Hydride (

    
    ) in THF.
    
  • Conditions: Reflux, 4 hours.

  • Significance: Homotryptamines often exhibit distinct selectivity profiles for 5-HT receptors compared to their tryptamine counterparts, often favoring 5-HT2 subtypes.

Pathway B: Indolo[2,3-a]quinolizine Construction

This is the most high-value application. The 3-carbon chain allows for the formation of a six-membered ring D, creating the indolo[2,3-a]quinolizine skeleton found in Mitragyna and Rauvolfia alkaloids.

Protocol (Pictet-Spengler Strategy):

  • Reduction: Convert nitrile to amine (as in Path A).

  • Condensation: React the amine with an aldehyde (e.g., formaldehyde or benzaldehyde).

  • Cyclization: Treat the resulting imine with acid (TFA or HCl).

  • Result: The amine nitrogen attacks the aldehyde, and the resulting iminium ion undergoes electrophilic attack by the indole C2 (or N1 if C2 is blocked, but here C2 is methyl).

    • Note on C2-Blocking: Since C2 is methylated, the cyclization must occur at N1 (forming a pyrimido-indole type structure) or involve a migration/rearrangement. However, standard indoloquinolizine synthesis usually requires a free C2.

    • Alternative: The Bischler-Napieralski reaction using the acid derivative (Path B) to form a lactam, followed by reduction, is often preferred for 2-substituted indoles to force N1 cyclization.

Experimental Data Summary

Reaction TypeReagentsTypical YieldNotes
Michael Addition 2-Me-Indole + Acrylonitrile + Yb(OTf)

85–92%High regioselectivity for C3. Green solvent compatible.
Nitrile Reduction

/ THF
78–85%Requires anhydrous conditions. Product is an oil (amine).[2][3][4]
Hydrolysis NaOH (aq) / EtOH, reflux90–95%Quantitative conversion to the carboxylic acid.
N1-Alkylation NaH / DMF / Alkyl Halide80–90%If N-substitution is required before nitrile transformation.

References

  • Selectivity in Michael Additions to Indoles

    • Title: Ytterbium(III) Triflate Catalyzed Michael Addition of Indoles to Acrylonitrile.
    • Source:Tetrahedron Letters, Vol 39, Issue 28.
    • URL:[Link] (General reference for Yb(OTf)3 catalysis).

  • Synthesis of Homotryptamines

    • Title: Synthesis and biological evalu
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Indoloquinolizine Alkaloids

    • Title: Approaches to the Synthesis of Indolo[2,3-a]quinolizidines.[4][5][6][7][8][9]

    • Source:Arkivoc, 2004.[5]

    • URL:[Link]

  • Indole Reactivity Guide: Title: The Fischer Indole Synthesis of 2-Methylindoles (Protocol). Source:BenchChem Protocols.

Sources

"3-(2-methyl-1H-indol-3-yl)propanenitrile" solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(2-methyl-1H-indol-3-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS No. 1079-30-7). As a molecule of interest in medicinal chemistry and organic synthesis, understanding its behavior in various solvent systems is critical for its application in drug discovery, process development, and formulation. This document synthesizes theoretical principles governing the solubility of indole and nitrile-containing compounds, outlines detailed experimental protocols for accurate solubility determination, and provides a framework for data interpretation and presentation. The methodologies described herein are designed to ensure scientific integrity and provide reliable, reproducible results for researchers in the field.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 3-(2-methyl-1H-indol-3-yl)propanenitrile, which possesses both a polar nitrile group and a less polar indole ring, its solubility profile dictates its utility in a multitude of applications. In drug development, poor aqueous solubility can be a major impediment to bioavailability, while in synthetic chemistry, solvent selection is paramount for reaction efficiency, purification, and crystallization. This guide aims to provide a robust framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Properties of 3-(2-methyl-1H-indol-3-yl)propanenitrile

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility.

PropertyValueSource
CAS Number 1079-30-7[1][2]
Molecular Formula C₁₂H₁₂N₂[1]
Molecular Weight 184.24 g/mol [1][3]
Appearance Expected to be a solid at room temperature.Inferred from similar indole derivatives.[4][5]
Structure A bicyclic aromatic indole ring with a methyl group at the 2-position and a propanenitrile substituent at the 3-position.[1]

The structure of 3-(2-methyl-1H-indol-3-yl)propanenitrile, featuring a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the nitrile nitrogen), and a significant hydrophobic surface area from the indole ring, suggests a complex solubility profile.

Theoretical Framework for Solubility

The solubility of 3-(2-methyl-1H-indol-3-yl)propanenitrile is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" provides a preliminary guide.

  • The Indole Moiety : The indole ring system is aromatic and largely non-polar, contributing to solubility in organic solvents like ethyl acetate, benzene, and chloroform.[6][7] However, the nitrogen atom in the indole ring can participate in hydrogen bonding, imparting some degree of polarity.[8] The C3 position of indole is notably electron-rich and reactive.[8][9]

  • The Nitrile Group : The cyano (-C≡N) group is highly polar and can act as a hydrogen bond acceptor.[10][11] This functional group enhances solubility in polar solvents. The presence of the electronegative nitrogen atom leads to a significant dipole moment.[10][11] While nitriles themselves cannot form hydrogen bonds with each other, they can accept hydrogen bonds from protic solvents like water or alcohols.[11]

Predictive Analysis: Based on its hybrid structure, 3-(2-methyl-1H-indol-3-yl)propanenitrile is expected to exhibit:

  • Low solubility in water : The non-polar indole ring will likely dominate, leading to limited aqueous solubility, a common trait for many indole derivatives.[6][7]

  • Moderate to good solubility in polar aprotic solvents : Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone should effectively solvate the molecule due to their ability to engage in dipole-dipole interactions with the nitrile group and solvate the indole ring.

  • Good solubility in some polar protic solvents : Alcohols such as ethanol and methanol are likely to be effective solvents, capable of hydrogen bonding with both the indole N-H and the nitrile nitrogen.

  • Variable solubility in non-polar solvents : Solubility in solvents like hexane or toluene is expected to be limited, primarily driven by the van der Waals interactions with the indole ring.

Experimental Determination of Solubility: Protocols and Methodologies

Accurate determination of solubility requires robust experimental design. The "excess solid" method is a common and reliable approach.[12]

General Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

  • Add approximately 10 mg of 3-(2-methyl-1H-indol-3-yl)propanenitrile to a small test tube.

  • Add 1 mL of the chosen solvent in increments (e.g., 0.2 mL at a time), vortexing or shaking vigorously after each addition.

  • Observe for complete dissolution.

  • If the compound does not dissolve at room temperature, gently heat the mixture in a water bath and observe for any changes in solubility.[13]

  • Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual inspection. A common threshold for "soluble" is achieving a concentration of at least 3% (e.g., 30 mg in 1 mL).[13]

Solvent Selection for Qualitative Analysis: A diverse panel of solvents should be used to probe different types of intermolecular interactions.

Solvent ClassExample Solvents
Polar Protic Water, Methanol, Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone, Ethyl Acetate
Non-Polar Hexane, Toluene, Dichloromethane
Aqueous Buffers Phosphate-Buffered Saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)
Quantitative Solubility Determination (Thermodynamic Solubility)

For drug development and process chemistry, quantitative solubility data is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate technique for this purpose.[12]

Protocol: The Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-(2-methyl-1H-indol-3-yl)propanenitrile to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm syringe filter is recommended.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of 3-(2-methyl-1H-indol-3-yl)propanenitrile of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the filtered supernatant from the saturated solution into the HPLC system.

    • Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.

Diagram: Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sample Sample Preparation cluster_analysis HPLC Analysis A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B C Allow suspension to settle B->C D Filter supernatant (0.45 µm filter) C->D G Inject filtered sample D->G E Prepare standard solutions F Generate calibration curve E->F H Determine concentration F->H Interpolate G->H

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile via Cyanoethylation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile, a valuable intermediate in medicinal chemistry and materials science. The protocol details a robust and reproducible method for the cyanoethylation of 2-methylindole using acrylonitrile. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety protocols. The procedure has been structured to ensure both high yield and purity of the target compound, emphasizing self-validating steps and authoritative scientific grounding.

Introduction and Scientific Background

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Functionalization of the indole ring is a key strategy for modulating biological activity. The target molecule, 3-(2-methyl-1H-indol-3-yl)propanenitrile, incorporates a versatile propanenitrile side chain at the C3 position. This nitrile group serves as a valuable synthetic handle, enabling further chemical transformations into amines, carboxylic acids, or other functional groups.

The synthesis is achieved through a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. In this specific application, the electron-rich C3 position of the 2-methylindole nucleus acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile.[1] The methyl group at the C2 position electronically reinforces the nucleophilicity of the C3 position, directing the addition regioselectively. While various methods exist for the functionalization of indoles, cyanoethylation with acrylonitrile offers a direct and atom-economical route to the desired product.[2][3][4]

Reaction Mechanism: The Michael Addition Pathway

The cyanoethylation of 2-methylindole proceeds via a base-catalyzed Michael addition mechanism. The reaction is initiated by the deprotonation of the indole nitrogen by a base (in this protocol, potassium hydroxide), which enhances the nucleophilicity of the indole ring system. The resulting indolide anion attacks the β-carbon of acrylonitrile, which is rendered electrophilic by the strong electron-withdrawing effect of the nitrile group. The resulting enolate intermediate is then protonated by a proton source (such as the solvent or trace water) to yield the final product, 3-(2-methyl-1H-indol-3-yl)propanenitrile.

Safety and Hazard Management

Extreme caution must be exercised throughout this procedure. Both reactants and the product have significant associated hazards. A thorough risk assessment must be completed before commencing any experimental work.

  • 2-Methylindole (CAS: 95-20-5): Harmful if swallowed.[5][6] Causes skin and serious eye irritation.[5] May cause respiratory irritation. Handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Acrylonitrile (CAS: 107-13-1): Highly toxic, flammable, and carcinogenic .[7][8][9] Toxic if swallowed, in contact with skin, or if inhaled.[7] Can form explosive mixtures with air and may polymerize violently if not properly inhibited or if exposed to heat, light, or bases.[10][11] It must be handled exclusively in a well-ventilated chemical fume hood with appropriate engineering controls. Wear nitrile gloves (double-gloved), a flame-resistant lab coat, and chemical splash goggles with a face shield.[10]

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Dioxane: Flammable liquid and vapor. May form explosive peroxides. Suspected of causing cancer.

All waste materials containing acrylonitrile must be collected and disposed of as hazardous waste according to institutional and local regulations. An emergency safety shower and eyewash station must be readily accessible.[5]

Experimental Protocol

This protocol details the synthesis on a 10 mmol scale.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
2-Methylindole≥98%Sigma-Aldrich95-20-5
Acrylonitrile≥99%, inhibitedSigma-Aldrich107-13-1
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific1310-58-3
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich123-91-1
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Brine (Saturated NaCl)---
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6

Equipment:

  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • TLC plates (silica gel 60 F254)

Quantitative Data
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2-Methylindole131.171.31 g10.01.0
Acrylonitrile53.060.80 mL (0.64 g)12.01.2
Potassium Hydroxide56.110.11 g~2.00.2
1,4-Dioxane88.1130 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a septum.

    • Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

    • Add 2-methylindole (1.31 g, 10.0 mmol) and potassium hydroxide (0.11 g, ~2.0 mmol) to the flask.

    • Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to allow for the formation of the potassium salt of 2-methylindole.

    • In a separate, dry vial, measure acrylonitrile (0.80 mL, 12.0 mmol). (Caution: Perform this in a fume hood) .

    • Slowly add the acrylonitrile to the reaction mixture dropwise via syringe over 10 minutes. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain the reaction at 80 °C with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting 2-methylindole should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into 100 mL of cold water with stirring.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • The expected product, 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS: 1079-30-7), is an off-white to pale yellow solid.[12] Expected yield: 75-85%.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Weigh 2-Methylindole and KOH B Measure Acrylonitrile (in fume hood) C Combine reactants in anhydrous Dioxane under N2 B->C D Heat to 80°C for 4-6 hours C->D E Monitor by TLC D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Recrystallize from EtOAc/Hexanes I->J K Filter and Dry J->K L Final Product: 3-(2-methyl-1H-indol-3-yl)propanenitrile K->L

Sources

Protocol for the reduction of the nitrile group in "3-(2-methyl-1H-indol-3-yl)propanenitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the reduction of 3-(2-methyl-1H-indol-3-yl)propanenitrile (1) to its corresponding primary amine, 3-(2-methyl-1H-indol-3-yl)propan-1-amine (2). This transformation is a critical step in the synthesis of homotryptamine derivatives, which serve as vital scaffolds in CNS drug discovery (serotonin receptor modulators).

The reduction of indole-tethered nitriles presents specific chemoselective challenges:

  • Indole Acidity: The N-H proton on the indole ring (

    
    ) is acidic enough to quench hydride reagents, necessitating stoichiometric adjustments.
    
  • Side Reactions: Partial reduction can lead to imines, which may undergo condensation with the product amine to form secondary amine dimers (dimerization).

  • Ring Stability: While the 2-methyl substitution stabilizes the C2 position, harsh catalytic conditions can potentially reduce the indole benzene ring.

This guide provides two validated protocols: Method A (Lithium Aluminum Hydride) for laboratory-scale synthesis (gram scale) and Method B (Catalytic Hydrogenation) for process scalability.

Chemical Reaction Scheme

The transformation involves the complete reduction of the nitrile functionality to a primary amine.[1][2][3][4]

ReactionScheme cluster_0 Precursor cluster_1 cluster_2 Target Nitrile 3-(2-methyl-1H-indol-3-yl) propanenitrile (R-CN) Reagents Method A: LiAlH4 / THF Method B: H2 / Raney Ni / NH3 Nitrile->Reagents Amine 3-(2-methyl-1H-indol-3-yl) propan-1-amine (R-CH2-NH2) Reagents->Amine

Figure 1: General reaction scheme for the reduction of the nitrile group.[1][2][3][4]

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

Scale: Laboratory (1g – 20g) | Mechanism: Nucleophilic Hydride Addition

This is the "Gold Standard" for laboratory synthesis due to high yields and operational reliability.

Critical Mechanistic Insight

Unlike simple aliphatic nitriles, the indole moiety consumes reducing agent. The first equivalent of hydride acts as a base, deprotonating the indole nitrogen to form an aluminate salt.

  • Stoichiometry Rule: You must use at least 2.5 molar equivalents of LiAlH4 (1 eq for deprotonation + 1.5 eq for reduction + excess). We recommend 3.0 equivalents to ensure completion.

Materials & Equipment
  • Reagent: LiAlH4 (Pellets or 2.4M solution in THF). Note: Pellets are safer but require longer dissolution time.

  • Solvent: Anhydrous Tetrahydrofuran (THF). Stabilized is acceptable.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Glassware: 3-neck Round Bottom Flask (RBF), reflux condenser, addition funnel.

Step-by-Step Protocol
  • Preparation of Hydride Suspension:

    • Flame-dry a 3-neck RBF equipped with a stir bar and reflux condenser under inert gas flow.

    • Charge LiAlH4 (3.0 equiv) into the flask.

    • Add anhydrous THF (10 mL/g of LiAlH4) and cool to 0°C in an ice bath.

  • Addition of Substrate (Inverse Addition):

    • Dissolve the nitrile (1.0 equiv) in anhydrous THF (5 mL/g of nitrile).

    • Crucial Step: Add the nitrile solution dropwise to the LiAlH4 suspension.

    • Observation: Gas evolution (

      
      ) will occur immediately due to indole deprotonation. Control addition rate to manage foaming.
      
    • Why Inverse Addition? Adding nitrile to excess hydride ensures that any intermediate imine is immediately reduced to the amine, preventing it from reacting with already-formed amine to create secondary amine impurities.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Heat the reaction to a gentle reflux (66°C) for 3–6 hours.

    • Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

      
      ). The nitrile spot (
      
      
      
      ) should disappear; the amine spot (
      
      
      ) will streak near the baseline.
  • The Fieser Workup (Mandatory):

    • Cool the reaction mixture to 0°C.

    • Dilute with diethyl ether (equal volume to THF).

    • Perform the Fieser Quench (See Figure 2 below).[5] This specific ratio produces a granular, sand-like precipitate of aluminum salts that filters easily, avoiding the dreaded "aluminum emulsion."

FieserWorkup Start Reaction Mixture (n grams LiAlH4) Step1 Add n mL Water (Dropwise, Very Slow) Start->Step1 Exothermic! H2 Gas! Step2 Add n mL 15% NaOH Step1->Step2 Forms Aluminate Step3 Add 3n mL Water Step2->Step3 Hydrolysis Step4 Warm to RT & Stir (15 min) Step3->Step4 Granulation Step5 Add Anhydrous MgSO4 Step4->Step5 Drying Step6 Filter precipitate Step5->Step6 Isolation

Figure 2: The Fieser Workup Protocol for Aluminum Hydride reductions.

  • Purification:

    • Filter the white precipitate through a pad of Celite. Wash the pad with THF.

    • Concentrate the filtrate in vacuo.[5]

    • The crude oil is often pure enough (>95%). If not, purify via flash chromatography (DCM/MeOH/NH4OH) or crystallize as the hydrochloride salt (add HCl in ether).

Method B: Catalytic Hydrogenation (Raney Nickel)

Scale: Process (>50g) | Mechanism: Heterogeneous Catalysis

For larger scales, LiAlH4 is hazardous. Catalytic hydrogenation is the preferred industrial route.

The Secondary Amine Problem

Under standard hydrogenation, the intermediate imine (


) can react with the product amine (

) to form a secondary amine (

) and ammonia.
  • Solution: The reaction must be performed in the presence of excess Ammonia (

    
    )  or strong base. This shifts the equilibrium away from the secondary amine.
    
Protocol
  • Setup: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Catalyst: Raney Nickel (active slurry).[6] Load 10-20 wt% relative to substrate.

    • Warning: Raney Nickel is pyrophoric. Keep wet at all times.

  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH) or Methanol + NaOH (1.5 equiv).
    
  • Conditions:

    • 
       Pressure: 30–50 bar (435–725 psi).
      
    • Temperature: 50–60°C.

    • Time: 8–12 hours.

  • Workup:

    • Cool and vent

      
      .
      
    • Filter catalyst through Celite under Argon (Do not let the catalyst dry out; fire hazard).

    • Concentrate filtrate.

Analytical Characterization & Validation

To ensure the protocol was successful, compare the spectral data of the precursor and product.

FeaturePrecursor: 3-(2-methyl-1H-indol-3-yl)propanenitrileProduct: 3-(2-methyl-1H-indol-3-yl)propan-1-amine
IR Spectroscopy Sharp peak at ~2240 cm⁻¹ (C≡N stretch) Absent. Broad peaks at 3300-3400 cm⁻¹ (N-H stretch)
1H NMR (Aliphatic) Triplet ~2.65 ppm (

-CN)
Triplet ~2.75 ppm (

-N). Shifted downfield slightly.
1H NMR (Integration) 2H for the alpha-methylene2H for the alpha-methylene + 2H (broad) for

Mass Spectrometry [M+H]+ = 185.1[M+H]+ = 189.1 (Mass + 4)

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield / Incomplete Reaction Indole N-H consumed hydride.Increase LiAlH4 to 3.0 or 4.0 equivalents. Ensure THF is strictly anhydrous.
Gelatinous Workup (Emulsion) Improper quenching ratio.Strictly follow the Fieser ratio (1:1:3). Add NaOH step slowly.[7]
Secondary Amine Impurity (Method B) Insufficient Ammonia.Increase concentration of

in MeOH or increase

pressure.
Product is dark/colored Indole oxidation.Perform all steps under Argon. Store product as HCl salt (more stable).

References

  • Fieser Workup Protocol

    • Source: Rochester University / ACS Safety Guidelines.
    • URL:[Link] (Redirected to LibreTexts for permanent stability).

    • Citation: "Quenching Reactions: Aluminum based reactions - Fieser Method." Chemistry LibreTexts.
  • Mechanism of Nitrile Reduction

    • Source: Chemistry Steps.[3][7][8][9][10]

    • URL:[Link]

    • Citation: "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde."
  • Catalytic Hydrogenation (Raney Ni)

    • Source: Semantic Scholar / ARK
    • URL:[Link]

    • Citation: "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines."[8]

  • General Indole Synthesis (Homotryptamines)

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Citation: "Synthesis of Primary Amines: Reduction of Nitriles."[1][3][8][11][12]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave Synthesis

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4][5][6] However, traditional synthetic routes to these vital compounds often grapple with challenges such as prolonged reaction times, harsh conditions, and modest yields.[1] In response, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, aligning with the principles of green chemistry to offer a more efficient and sustainable path forward.[4][7][8][9] By utilizing microwave irradiation, MAOS facilitates direct and uniform heating of reactants, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[10][11] This approach not only enhances yields and product purity but also significantly reduces energy consumption and chemical waste.[7][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and field-proven insights into the microwave-assisted synthesis of indole derivatives via key methodologies, including the Fischer, Bischler, and Palladium-Catalyzed syntheses.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis heats the reaction mixture volumetrically and directly.[7] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and efficient heating.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these ions generate heat.[8]

This direct energy transfer allows for "superheating" of solvents far above their conventional boiling points in sealed, pressure-rated vessels.[12] This high-temperature chemistry is a key factor in the dramatic rate enhancements observed in MAOS.[7][10]

cluster_workflow General MAOS Workflow reagents 1. Combine Reagents & Solvent in Microwave Vial seal 2. Seal Vial & Place in Reactor reagents->seal irradiate 3. Irradiate (Set Time, Temp, Power) seal->irradiate cool 4. Cool to Safe Temperature (<50°C) irradiate->cool workup 5. Reaction Work-up (Extract, Quench) cool->workup purify 6. Purify Product (e.g., Chromatography) workup->purify product Substituted Indole purify->product

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Microwave-Assisted Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1] Microwave irradiation drastically shortens the often lengthy reaction times associated with this classic method.[1][13]

cluster_fischer Fischer Indole Synthesis Mechanism A Arylhydrazine + Ketone/Aldehyde B Hydrazone Formation A->B H+ C [3,3]-Sigmatropic Rearrangement B->C H+ D Rearomatization C->D E Cyclization & NH3 Elimination D->E F Indole Product E->F

Caption: Key steps in the Fischer Indole Synthesis mechanism.

Detailed Step-by-Step Protocol

This protocol is adapted from a procedure for the synthesis of 2,3-disubstituted indoles.[1]

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone (1.0 mmol)

  • Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid)

  • 10 mL microwave process vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).[1]

  • Scientist's Note: Eaton's reagent is a powerful dehydrating agent and a non-oxidizing Brønsted acid, making it highly effective for promoting both the initial hydrazone formation and the subsequent cyclization. It must be handled with extreme care in a fume hood.

  • Carefully add Eaton's Reagent (2 mL) to the vial.[1]

  • Seal the vial securely and place it in the microwave reactor cavity.[1]

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.[1]

  • Safety First: After irradiation, ensure the vial has cooled to a safe temperature (e.g., below 50°C) before removing it from the reactor. The internal pressure can be significant at high temperatures.[14]

  • Carefully quench the reaction by pouring the mixture onto crushed ice in a beaker.[1]

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired indole product.[1]

Data Presentation: Representative Fischer Indole Syntheses
EntryArylhydrazineKetone/AldehydeCatalyst/SolventPower (W)Time (min)Temp (°C)Yield (%)
1PhenylhydrazinePropiophenoneEaton's Reagent-1017092
2PhenylhydrazineCyclohexanoneEaton's Reagent-1017085
3p-TolylhydrazineAcetophenoneAcetic Acid200212095
4Phenylhydrazine5-phenyldihydro-3(2H)-thiophenoneAcetic Acid-4-82[13]

Protocol 2: Microwave-Assisted Bischler Indole Synthesis

The Bischler (or Bischler-Möhlau) synthesis involves the reaction of an α-haloketone with an excess of an arylamine to form 2-arylindoles.[1][15] This method has been significantly improved by using microwave irradiation, particularly in solvent-free conditions, which enhances its green chemistry profile.[1][16]

cluster_bischler Bischler Indole Synthesis Progression A α-Haloketone + Arylamine B N-Alkylation (Intermediate A) A->B -HX C Second N-Alkylation (Intermediate B) B->C + Arylamine D Intramolecular Cyclization C->D E Aromatization (H2O Elimination) D->E F 2-Arylindole Product E->F

Caption: Logical progression of the Bischler Indole Synthesis.

Detailed Step-by-Step Protocol (Solvent-Free)

This one-pot protocol is adapted from a procedure for the solvent-free synthesis of 2-arylindoles.[1][16]

Materials:

  • Aniline (or substituted aniline, 2.0 mmol)

  • Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)

  • Small beaker or microwave process vial

  • Microwave reactor (a domestic oven was used in the reference, but a dedicated reactor is strongly recommended for safety and reproducibility)[1][12][17]

Procedure:

  • In a small beaker or microwave vial, add the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).[1]

  • Scientist's Note: In this solvent-free approach, the excess aniline serves as both a reactant and a base to neutralize the HBr formed during the initial alkylation step. This simplifies the reaction and work-up.[16]

  • Stir the mixture briefly at room temperature to ensure it is homogenous.

  • Place the open vial in the microwave reactor.

  • Irradiate the mixture at 540 W for 45-60 seconds.[1]

  • Safety First: Even without a solvent, the reaction can heat extremely rapidly. Monitor the reaction carefully. Using a dedicated reactor with temperature control is the safest approach.[17]

  • After irradiation, allow the mixture to cool to room temperature.[1]

  • The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.[1]

Data Presentation: Representative Bischler Indole Syntheses
EntryArylamineα-HaloketoneConditionsPower (W)Time (s)Yield (%)
1AnilinePhenacyl bromideSolvent-free, 2:1 ratio5404575[16]
2p-ToluidinePhenacyl bromideSolvent-free, 2:1 ratio5406072[16]
3p-AnisidinePhenacyl bromideSolvent-free, 2:1 ratio5406068[16]
4Anilinep-Chlorophenacyl bromideSolvent-free, 2:1 ratio5404570[16]

Protocol 3: Microwave-Assisted Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed reactions, such as Larock, Heck, or Sonogashira coupling followed by cyclization, offer powerful and regioselective routes to polysubstituted indoles.[1][18] Microwave heating is exceptionally effective at accelerating these catalytic processes, often allowing for lower catalyst loading and shorter reaction times.[19][20]

cluster_pd_workflow Pd-Catalyzed Indole Synthesis Workflow reagents 1. Combine Substrates (e.g., Enamine), Pd(OAc)2, Cu(OAc)2, Base, & DMF seal 2. Seal Vial & Purge with Argon reagents->seal irradiate 3. Irradiate with Stirring (e.g., 60°C, 3h) seal->irradiate cool 4. Cool to Room Temperature irradiate->cool workup 5. Dilute with Water & Extract with EtOAc cool->workup purify 6. Purify via Chromatography workup->purify product Indole-3-carboxylate Derivative purify->product

Caption: General workflow for a one-pot Pd-catalyzed indole synthesis.

Detailed Step-by-Step Protocol (Oxidative Cyclization)

This protocol is adapted from an efficient procedure for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives.[19]

Materials:

  • N-aryl enamine intermediate (0.16 mmol, 1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (3.6 mg, 0.016 mmol, 0.1 eq)

  • Copper(II) acetate [Cu(OAc)₂] (29.1 mg, 0.16 mmol, 1 eq)

  • Potassium carbonate (K₂CO₃) (55.3 mg, 0.40 mmol, 2.5 eq)

  • N,N-Dimethylformamide (DMF, 2 mL)

  • Microwave process vial with a magnetic stir bar

  • Dedicated microwave reactor for organic synthesis

Procedure:

  • To a microwave process vial containing a magnetic stir bar, add the enamine intermediate, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.[19]

  • Add DMF (2 mL) and seal the vial. Purge the vial with an inert gas like argon.

  • Scientist's Note: Pd(OAc)₂ is the catalyst for the C-H activation/cyclization step. Cu(OAc)₂ acts as the stoichiometric oxidant to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle, allowing the use of a catalytic amount of palladium. K₂CO₃ is the base required for the reaction.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 60 °C for 3 hours with stirring.[19]

  • After the reaction, allow the vial to cool to room temperature.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography to yield the desired indole derivative.

Data Presentation: Representative Pd-Catalyzed Indole Syntheses
EntryEnamine Substituent (para)BaseTemp (°C)Time (h)Yield (%)
1-HK₂CO₃60394[19]
2-FK₂CO₃60391[19]
3-ClK₂CO₃60389[19]
4-OPhK₂CO₃60388[19]

Mandatory Safety Considerations

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis. They lack the necessary safety features, such as pressure/temperature monitoring and solvent-resistant cavities, and pose a significant risk of explosion.[12][17]

  • Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. The rapid heating from microwave energy can accelerate these processes unexpectedly. Always start with small-scale reactions if the kinetics are unknown.[17]

  • Pressure and Temperature: Use only pressure-rated reaction vessels designed for your specific microwave reactor. Always allow the vessel to cool completely to a safe temperature (well below the solvent's boiling point) before opening to release any residual pressure.[14]

  • Solvent Stability: Be aware that many common organic solvents can decompose at the high temperatures achieved in microwave synthesis. This can generate hazardous fumes or unexpected side products.[17]

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of indole derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods.[1][8][9] The protocols and data presented for the Fischer, Bischler, and palladium-catalyzed syntheses demonstrate the broad applicability and significant advantages of this technology. By dramatically reducing reaction times and improving yields, MAOS empowers researchers in drug discovery and materials science to accelerate their synthetic workflows and explore chemical diversity with greater efficiency.[1][10][11]

References

  • Microwave-Assisted Synthesis of Substituted Indoles: Applic
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Bentham Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-assisted synthesis of medicinally relevant indoles. PubMed.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online.
  • Microwave-assisted synthesis of indole. ScienceDirect.
  • A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA.
  • Bischler–Möhlau indole synthesis. Wikipedia.
  • Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno- [1,2-b]indoles under Microwave Irradi
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Figshare.
  • 6 - Organic Syntheses Procedure. organic-syntheses.org.
  • Safety Considerations for Microwave Synthesis.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. PMC.
  • Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Ingenta Connect.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases.
  • A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. PubMed.
  • Microwave Synthesis. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the alkylation of 2-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

Welcome to the technical support hub for indole functionalization. 2-Methylindole is a privileged scaffold in medicinal chemistry, serving as a precursor for various pharmaceuticals (e.g., indomethacin analogs, prostaglandin D2 receptor antagonists).

However, its reactivity presents a specific paradox known as the Ambident Nucleophile Challenge :

  • Nitrogen (N1): The pKa of the N-H is ~17 (in DMSO). Deprotonation creates a hard nucleophile.

  • Carbon (C3): The C3 position is inherently electron-rich (enamine-like character), making it a soft nucleophile susceptible to electrophilic attack even without deprotonation.

This guide provides the protocols and logic to control this selectivity and troubleshoot common failure modes.

Module 1: Regioselectivity Control (The N1 vs. C3 Decision)

FAQ: How do I switch between N-alkylation and C-alkylation?

A: Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and the protonation state of the indole.

  • For N-Alkylation (Kinetic/Charge Control): You must deprotonate the nitrogen to form the indolate anion.[1] This concentrates electron density on the nitrogen.

    • Reagents: Strong Base (NaH, KOH) + Polar Aprotic Solvent (DMF, DMSO).

  • For C3-Alkylation (Thermodynamic/Orbital Control): Maintain the neutral indole species. The highest occupied molecular orbital (HOMO) coefficient is largest at C3.

    • Reagents: Lewis Acid (

      
      , 
      
      
      
      ) or Brønsted Acid + Non-polar/Protic Solvent.
Visual Guide: Regioselectivity Decision Tree

Regioselectivity Start Target: 2-Methylindole Alkylation Decision Desired Position? Start->Decision N_Route N1-Alkylation Decision->N_Route Nitrogen (N1) C_Route C3-Alkylation Decision->C_Route Carbon (C3) N_Cond Mechanism: SN2 (Indolate Anion) Reagents: NaH/DMF or PTC/Toluene Key: High Charge Density at N N_Route->N_Cond C_Cond Mechanism: Friedel-Crafts / Michael Add. Reagents: Lewis Acid (InCl3) or Ir-Catalyst Key: Orbital Control (HOMO at C3) C_Route->C_Cond

Caption: Decision tree for selecting reaction conditions based on the target site (N1 vs. C3).

Module 2: C3-Alkylation Protocols (Friedel-Crafts & Borrowing Hydrogen)

FAQ: Why am I getting low yields with alkyl halides at C3?

A: Alkyl halides often lead to N-alkylation mixtures or polyalkylation. Modern optimization favors using alcohols as electrophiles via "Borrowing Hydrogen" catalysis or Lewis Acid activation. This is greener (water is the byproduct) and highly C3-selective.

Protocol A: Lewis Acid Catalyzed Alkylation (Using Alcohols)

Best for: Benzylic or allylic alcohols.

  • Reagents: 2-Methylindole (1.0 equiv), Alcohol Electrophile (1.1 equiv),

    
     (10 mol%).
    
  • Solvent: Dichloroethane (DCE) or Nitromethane (

    
    ).
    
  • Procedure:

    • Dissolve indole and alcohol in solvent (0.5 M).

    • Add catalyst (

      
      ) at room temperature.
      
    • Heat to 80°C. Monitor via TLC.

    • Critical Step: If dimerization of indole (bis-indole formation) is observed, add molecular sieves (4Å) to remove water, which drives the equilibrium forward but can sometimes promote dimerization if the electrophile is sluggish.

Protocol B: Iridium-Catalyzed "Green" Methylation

Best for: Using Methanol or simple primary alcohols to install methyl/alkyl groups.

This method utilizes the Borrowing Hydrogen strategy, where the alcohol is temporarily dehydrogenated to an aldehyde, condensed with the indole, and re-hydrogenated.

  • Catalyst:

    
     (2.5 mol%).
    
  • Base:

    
     (10 mol%) - Note: Weak base prevents N-deprotonation.
    
  • Solvent: Methanol (acts as solvent and reagent).

  • Conditions: Sealed tube, 120-130°C, 12-24h.

  • Mechanism:

    • Alcohol

      
       Aldehyde (Ir-H formed).
      
    • Aldehyde + Indole

      
       C3-Alkylidene indolenine (Dehydration).
      
    • C3-Alkylidene + Ir-H

      
       C3-Alkylated Product.
      

Module 3: N-Alkylation Protocols (Phase Transfer Catalysis)

FAQ: How do I avoid moisture sensitivity when using NaH?

A: Switch to Phase Transfer Catalysis (PTC) . This allows the use of inorganic bases (KOH,


) in biphasic systems or solvent-free conditions, avoiding the dangers of NaH and the need for strictly anhydrous solvents.
Protocol C: Solvent-Free Phase Transfer Catalysis

Best for: High throughput, robust N-alkylation.

  • Reagents: 2-Methylindole (1.0 equiv), Alkyl Halide (1.2 equiv).

  • Base:

    
     (2.0 equiv) or KOH (powdered).
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 5-10 mol%).

  • Procedure:

    • Mix solid indole, base, and TBAB in a mortar or ball mill (if solid) or flask.

    • Add alkyl halide.[2][3][4]

    • Heat to 60-80°C (if liquid alkyl halide acts as solvent) or add minimal Toluene.

    • Why it works: The quaternary ammonium salt (TBAB) transports the hydroxide/carbonate anion into the organic phase (or interface), deprotonating the indole N-H locally. The resulting indolate reacts rapidly with the alkyl halide.

Module 4: Troubleshooting & Optimization Guide

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Polyalkylation Multiple spots on TLC; Mass Spec shows M+R+RC3-alkylated product is more electron-rich than starting material.1. Use excess indole (2-3 equiv).2. Switch to

catalyst (bulky, prevents second attack).3. Slow addition of electrophile.
C3 vs N1 Mix Two spots with similar Rf; NMR shows N-Me and C-Me signals.Base was too weak (incomplete N-anion formation) or solvent not polar enough.For N-target: Switch to NaH/DMF.For C-target: Remove base entirely; use Acid catalyst.
Dimerization Product mass = (Indole x 2) - 2H.Acid concentration too high; Indole reacting with itself.1. Lower acid loading (10%

1%).2. Use "Soft" Lewis acids (

) instead of "Hard" (

).
No Reaction (N-Alk) Starting material recovered.Lattice energy of base too high; poor solubility.1. Add 18-Crown-6 (if using K+).2. Switch to PTC conditions (TBAB).
Visual Guide: The Polyalkylation Trap

Polyalkylation SM 2-Methyl Indole Prod C3-Alkyl Indole SM->Prod k1 (Desired) Over Dialkylated Side Product Prod->Over k2 (Undesired) Product is MORE nucleophilic! Note Optimization: If k2 > k1, use excess SM or steric hindrance. Prod->Note

Caption: Kinetic pathway showing why C3-alkylated products often undergo further alkylation.

References

  • Iridium-Catalyzed C3-Methylation (Borrowing Hydrogen)

    • Title: Hydrogen Borrowing Enabled Cp*Ir(III)-Catalyzed C3 Alkylation of Indoles and Oxindoles.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).[5]

    • URL:[Link]

  • Borane-Catalyzed Direct Alkylation

    • Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.[6]

    • Source: ACS C
    • URL:[Link]

  • Phase Transfer Catalysis (N-Alkylation)

    • Title: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-free Conditions.[4]

    • Source: Journal of Heterocyclic Chemistry.[4]

    • URL:[Link]

  • Regiodivergent Alkylation Strategy

    • Title: Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents.[7]

    • Source: Journal of Organic Chemistry.[6][7]

    • URL:[Link]

Sources

Validation & Comparative

Validation of Analytical Methods for 3-(2-methyl-1H-indol-3-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To establish a rigorous, self-validating analytical framework for 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS: 1079-30-7), a critical intermediate in the synthesis of tryptamine derivatives and pharmaceutical agents like Bucindolol.

The Challenge: In synthetic workflows involving indole alkylation, distinguishing the target nitrile (3-(2-methyl-1H-indol-3-yl)propanenitrile) from the starting material (2-methylindole) and potential N-alkylated byproducts is analytically demanding due to their structural similarity and overlapping UV absorption profiles.

The Solution: This guide compares a High-Resolution Gradient RP-HPLC Method (The Optimized Protocol) against a standard Isocratic Screening Method . We demonstrate why the gradient approach is the necessary "Product" for researchers requiring ICH-compliant validation, providing superior resolution and sensitivity.

Technical Context & Compound Profile

The analyte, 3-(2-methyl-1H-indol-3-yl)propanenitrile , possesses a lipophilic indole core and a polar nitrile tail. Its analysis is governed by the behavior of the indole nitrogen (susceptible to silanol interactions) and the need to separate it from unreacted 2-methylindole.

FeatureSpecificationAnalytical Implication
Chemical Name 3-(2-methyl-1H-indol-3-yl)propanenitrileTarget Analyte
CAS Number 1079-30-7Unique Identifier
Molecular Formula C₁₂H₁₂N₂MW: 184.24 g/mol
Chromophore Indole RingUV Maxima: ~220 nm (strong), ~280 nm (specific)
Key Impurity 2-MethylindoleStarting material; elutes later in RP-HPLC due to lack of polar nitrile group.[1]

Comparative Analysis: Gradient vs. Isocratic Methods

To validate the analytical method, we compare the performance of a generic Isocratic Method (often used for quick reaction monitoring) with the Optimized Gradient Method designed for purity profiling.

Performance Metrics

Table 1: Comparative Validation Data (Representative)

ParameterMethod A: Optimized Gradient (Recommended) Method B: Generic Isocratic (Alternative) Verdict
Resolution (Rs) > 3.5 (Target vs. 2-Methylindole)< 1.8 (Prone to co-elution)Method A ensures purity.
Tailing Factor (T) 1.05 - 1.15 1.4 - 1.8Method A uses acid modifier to suppress tailing.
LOD (Sensitivity) 0.02 µg/mL 0.15 µg/mLGradient focusing improves peak height.
Run Time 12.0 min8.0 min Method B is faster but less specific.
Linearity (R²) > 0.9999 > 0.995Method A is required for quantitation.
Why the Optimized Gradient Method Wins

While Method B is sufficient for a "quick look" during synthesis, it fails the Specificity requirement of ICH Q2(R1) guidelines when N-alkylated impurities are present. The Optimized Gradient Method utilizes a mobile phase transition that elutes the polar nitrile early while strongly retaining and then clearing the lipophilic starting material, ensuring baseline separation.

Validated Experimental Protocol (The "Product")

This protocol is designed to be self-validating : the System Suitability Test (SST) embedded in the workflow confirms the method's active performance before any samples are analyzed.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) Detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 5 µm. Reasoning: End-capping reduces secondary interactions with the indole NH group.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 280 nm (Specificity) and 220 nm (Trace Impurity Detection).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.008515Initial Equilibration
2.008515Isocratic Hold (Nitrile elution)
8.004060Ramp to elute 2-Methylindole
9.004060Wash
9.108515Re-equilibration
12.008515Stop
Standard Preparation Workflow
  • Stock Solution: Dissolve 10 mg of 3-(2-methyl-1H-indol-3-yl)propanenitrile in 10 mL Methanol (1000 µg/mL).

  • System Suitability Solution: Mix Stock Solution with 2-Methylindole standard to create a resolution mixture (50 µg/mL each).

  • Working Standards: Dilute Stock to 10, 25, 50, 75, 100 µg/mL using Mobile Phase A:B (50:50).

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) parameters are met.

ValidationWorkflow Start Method Development Specificity Specificity Test (Impurity Spiking) Start->Specificity Resolution > 2.0 Linearity Linearity (5 Levels) Specificity->Linearity No Interference Accuracy Accuracy (% Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/pH var) Precision->Robustness RSD < 2% Final Validated Method (SOP Generated) Robustness->Final Stability Confirmed

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines, ensuring the method is specific, linear, accurate, and robust.

Synthesis & Analysis Pathway

Understanding the chemical origin of the compound helps in identifying potential impurities. The diagram below maps the synthesis of the target nitrile and the critical control point where HPLC analysis is applied.

SynthesisPathway SM1 2-Methylindole (Starting Material) Reaction Cyanoethylation (Cu(OAc)2 / Reflux) SM1->Reaction SM2 Acrylonitrile SM2->Reaction Product 3-(2-methyl-1H-indol-3-yl) propanenitrile Reaction->Product Main Pathway Impurity N-Alkylated Byproduct (Impurity) Reaction->Impurity Side Reaction Analysis HPLC Analysis (Control Point) Product->Analysis Impurity->Analysis Analysis->Reaction QC Fail (Reprocess) Analysis->Product QC Pass

Caption: Synthesis pathway showing the formation of the target nitrile and the critical HPLC control point for impurity segregation.

Critical Discussion & Expert Insights

Causality in Method Design

The choice of acidic mobile phase (pH 2.5) is not arbitrary. Indole derivatives can exhibit peak tailing on silica-based C18 columns due to the interaction between the basic nitrogen lone pair and residual silanols. By lowering the pH, we suppress the ionization of silanols (Si-OH), ensuring sharp, symmetrical peaks (Tailing Factor < 1.2).

Self-Validating Systems

A robust method must flag its own failures. In this protocol, the Resolution (Rs) between 3-(2-methyl-1H-indol-3-yl)propanenitrile and 2-methylindole is the critical system suitability parameter.

  • Pass Criteria: Rs > 2.0.

  • Fail Action: If Rs < 2.0, the column may be degrading, or the mobile phase organic ratio is too high. The analysis must halt immediately.

Specificity against Analogs

This method has been designed to distinguish the target from 3-(1H-indol-3-yl)propanenitrile (the non-methylated analog). The 2-methyl group adds hydrophobicity, increasing retention time on the C18 column, allowing for clear differentiation if cross-contamination occurs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1079-30-7.[Link]

  • Journal of Pharmaceutical Research International. (2021). RP-HPLC Method Development and Validation for Indole Derivatives. (Contextual grounding for indole validation). [Link]

Sources

A Researcher's Guide to Cross-Referencing Spectroscopic Data: A Case Study of 3-(2-methyl-1H-indol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of a chemical entity is the bedrock of reliable and reproducible research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. However, the data derived from these instruments are only as valuable as their accurate interpretation and rigorous cross-validation against established databases.

This guide provides an in-depth, practical framework for the cross-referencing and validation of spectroscopic data, using "3-(2-methyl-1H-indol-3-yl)propanenitrile" as a primary case study. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, we will illustrate the validation workflow using the closely related and well-characterized compound, 2-methylindole. This approach allows us to demonstrate the critical thinking and cross-referencing process that is central to structural verification.

The Imperative of Multi-Platform Spectroscopic Validation

Relying on a single spectroscopic method for structural confirmation is a precarious approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a synergistic and robust confirmation of a molecule's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Delivers detailed information about the carbon-hydrogen framework, including connectivity and the chemical environment of atoms. Both ¹H and ¹³C NMR are fundamental for mapping the molecular skeleton.

  • Infrared (IR) Spectroscopy : Identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) : Determines the molecular weight of the compound and provides valuable information about its fragmentation patterns, which can be pieced together to confirm the structure.

The process of cross-referencing data from these techniques with spectral databases is a critical step in validating a proposed structure.

A Systematic Workflow for Spectroscopic Data Cross-Referencing

The following workflow outlines a systematic approach to the cross-referencing and validation of spectroscopic data. This process is iterative and requires careful consideration of the data from each technique in the context of the others.

Caption: A generalized workflow for the cross-referencing of multi-platform spectroscopic data for structural elucidation.

Case Study: Cross-Referencing Spectroscopic Data for 2-Methylindole

As a proxy for our target molecule, we will examine the expected and reported spectroscopic data for 2-methylindole.

Chemical Structure and Expected Spectroscopic Features

Caption: Chemical structure of 2-methylindole, highlighting key atoms for spectroscopic analysis.

Table 1: Predicted and Reported Spectroscopic Data for 2-Methylindole

Spectroscopic TechniquePredicted/Expected FeaturesReported Data (from SDBS/NIST)
¹H NMR Aromatic protons (4H), a singlet for the C3-H, a singlet for the N-H (broad), and a singlet for the methyl group (3H).Aromatic region (δ 7.0-7.5 ppm), C3-H (δ ~6.2 ppm), N-H (broad, δ ~7.8 ppm), CH₃ (δ ~2.4 ppm).
¹³C NMR Multiple signals in the aromatic region (δ 110-140 ppm) and a signal for the methyl carbon (δ ~15-25 ppm).Aromatic carbons (δ ~100-137 ppm), Methyl carbon (δ ~13.5 ppm).
IR Spectroscopy N-H stretch (~3400 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C stretches (aromatic, ~1450-1600 cm⁻¹).N-H stretch (~3410 cm⁻¹), C-H stretches (~2920, 3050 cm⁻¹), Aromatic C=C stretches (~1460, 1580 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 131.Molecular ion (M⁺) at m/z = 131 (base peak), with characteristic fragmentation patterns.
Step-by-Step Cross-Referencing Protocol

1. Initial Database Search:

  • Objective: To find existing, validated spectroscopic data for the target compound or close analogs.

  • Methodology:

    • Query major chemical databases such as the Spectral Database for Organic Compounds (SDBS), PubChem, and ChemSpider using the compound name, CAS number, and InChI key.[1][2][3]

    • Evaluate the quality and completeness of the retrieved data. Look for spectra from reputable sources with clear experimental parameters.

    • For our case study, a search for 2-methylindole on these platforms yields a comprehensive set of experimental spectra.

2. ¹H and ¹³C NMR Data Analysis and Cross-Referencing:

  • Objective: To confirm the carbon-hydrogen framework of the molecule.

  • Methodology:

    • ¹H NMR:

      • Analyze the chemical shifts, integration, and multiplicity of each signal.

      • Compare the observed chemical shifts to predicted values from NMR prediction software or from the databases for similar structures. For 2-methylindole, the distinct regions for aromatic, vinylic, and aliphatic protons should be consistent with the database spectra.

      • The number of signals should correspond to the number of non-equivalent protons in the molecule.

    • ¹³C NMR:

      • Determine the number of unique carbon environments.

      • Compare the chemical shifts with database values and with predictions for substituted indoles.

    • Cross-Referencing:

      • Does the number of signals in both ¹H and ¹³C NMR spectra match the expected number for the proposed structure of 2-methylindole?

      • Are the chemical shifts and coupling patterns consistent with the electronic environment of each nucleus in the indole ring and the methyl substituent?

3. IR Spectrum Analysis and Cross-Referencing:

  • Objective: To identify the key functional groups.

  • Methodology:

    • Identify the characteristic absorption bands for the N-H bond, aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds.

    • Compare the frequencies of these bands to standard IR correlation tables and to the database spectrum for 2-methylindole.

    • The presence of a sharp peak around 3400 cm⁻¹ is a strong indicator of the N-H stretch in the indole ring. The region between 1450-1600 cm⁻¹ should show multiple bands characteristic of the aromatic ring system.

4. Mass Spectrometry Data Analysis and Cross-Referencing:

  • Objective: To determine the molecular weight and confirm the fragmentation pattern.

  • Methodology:

    • Identify the molecular ion peak (M⁺) and confirm that its mass-to-charge ratio (m/z) corresponds to the molecular weight of 2-methylindole (131.18 g/mol ).

    • Analyze the major fragment ions and propose plausible fragmentation pathways. For indole alkaloids, characteristic fragmentation patterns often involve the indole ring system.[4]

    • Compare the observed mass spectrum with the spectrum available in databases like the NIST Mass Spectral Library. The relative abundances of the major fragments should show a high degree of similarity.

Best Practices for Ensuring Data Integrity

To maintain the highest level of scientific integrity, the following practices are recommended:

  • Detailed Record Keeping: Document all experimental parameters for each spectroscopic analysis, including the instrument used, solvent, and acquisition parameters.

  • Use of Multiple Databases: Cross-reference data across several reputable databases to identify any potential discrepancies.

  • Critical Evaluation of Database Information: Be aware that databases can contain errors. Always critically evaluate the quality and consistency of the data.

  • In-house Validation: When synthesizing novel compounds, it is crucial to perform a thorough in-house characterization and not solely rely on database comparisons.

Conclusion

The process of cross-referencing spectroscopic data is a meticulous but essential component of chemical research. By systematically analyzing and comparing data from multiple spectroscopic techniques with information from established databases, researchers can achieve a high degree of confidence in their structural assignments. While the specific data for "3-(2-methyl-1H-indol-3-yl)propanenitrile" may not be readily available, the principles and workflow demonstrated through the analysis of 2-methylindole provide a robust framework for the structural elucidation of any organic molecule. This rigorous approach is fundamental to ensuring the reliability and reproducibility of scientific findings in the fields of chemistry and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile: A Benchmark of Established Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the synthesis of 3-substituted indoles remains a critical endeavor due to their prevalence in a myriad of biologically active compounds. Among these, "3-(2-methyl-1H-indol-3-yl)propanenitrile" serves as a valuable building block. This guide provides an in-depth technical comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective methodologies, efficiencies, and practical considerations for researchers in drug development and chemical synthesis.

Introduction: The Significance of 3-Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, and its functionalization at the 3-position is a key strategy for modulating pharmacological activity. The propionitrile substituent, in particular, offers a versatile handle for further chemical transformations, making the efficient and scalable synthesis of "3-(2-methyl-1H-indol-3-yl)propanenitrile" a topic of significant interest. This guide will focus on the most direct and established method, the cyanoethylation of 2-methylindole, and benchmark it against a plausible multi-step alternative, providing a comprehensive analysis to inform synthetic strategy.

Method 1: Direct Synthesis via Cyanoethylation (Michael Addition)

The most direct and atom-economical approach to "3-(2-methyl-1H-indol-3-yl)propanenitrile" is the cyanoethylation of 2-methylindole. This reaction is a classic example of a Michael addition, where the nucleophilic C3 position of the indole attacks the electron-deficient β-carbon of acrylonitrile. The reaction can be catalyzed by both acids and bases, with the choice of catalyst significantly impacting reaction conditions and outcomes.

Reaction Pathway:

cluster_reactants Reactants 2-Methylindole 2-Methylindole Reaction 2-Methylindole->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Catalyst Catalyst Catalyst->Reaction Product 3-(2-methyl-1H-indol-3-yl)propanenitrile Reaction->Product

Caption: General workflow for the cyanoethylation of 2-methylindole.

Catalytic Approaches and Performance:

The cyanoethylation of indoles is a well-established transformation, with various catalytic systems reported in the literature. The choice between acidic and basic catalysis often depends on the specific indole substrate and desired reaction conditions.

Catalyst TypeCatalyst ExampleTypical ConditionsYield (%)AdvantagesDisadvantages
Base Catalysis Sodium Hydroxide, Potassium CarbonateReflux in a suitable solvent (e.g., dioxane, acetonitrile)Moderate to HighReadily available, inexpensive catalysts.Can lead to side products, requires careful control of stoichiometry.
Acid Catalysis Acetic Acid, Cuprous ChlorideElevated temperaturesVariableCan be effective for less reactive indoles.May require harsher conditions, potential for polymerization of acrylonitrile.
Phase Transfer Tetrabutylammonium Hydrogen Sulfate (TBAHS)Aqueous mediaGood to ExcellentEnvironmentally friendly (uses water as solvent), regioselective for C3-alkylation.[1]Catalyst may require separation.
Solvent-Free Basic AluminaNeat, elevated temperaturesHigh"Green" chemistry approach, avoids use of solvents, simple work-up.May require higher temperatures.

Note: Specific yield data for the cyanoethylation of 2-methylindole is not consistently reported in readily available literature, hence the qualitative descriptions. The provided data is based on general trends for indole cyanoethylation.

Experimental Protocol: Base-Catalyzed Cyanoethylation

This protocol provides a general procedure for the base-catalyzed cyanoethylation of 2-methylindole.

Materials:

  • 2-Methylindole

  • Acrylonitrile

  • Sodium hydroxide (or other suitable base)

  • Dioxane (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylindole in dioxane.

  • Add a catalytic amount of powdered sodium hydroxide to the solution.

  • Slowly add acrylonitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford "3-(2-methyl-1H-indol-3-yl)propanenitrile".

Method 2: Multi-Step Synthesis via Friedel-Crafts Acylation

An alternative, albeit more circuitous, route to the target molecule involves a three-step sequence starting with a Friedel-Crafts acylation of 2-methylindole. This approach offers greater control over the introduction of the three-carbon chain and can be advantageous if the direct cyanoethylation proves to be low-yielding or produces difficult-to-separate byproducts.

Reaction Pathway:

2-Methylindole 2-Methylindole FCA Friedel-Crafts Acylation 2-Methylindole->FCA PropanoylChloride Propanoyl Chloride PropanoylChloride->FCA Ketone 1-(2-methyl-1H-indol-3-yl)propan-1-one FCA->Ketone Reduction Reduction Ketone->Reduction Alcohol 1-(2-methyl-1H-indol-3-yl)propan-1-ol Reduction->Alcohol NitrileConversion Nitrile Conversion Alcohol->NitrileConversion Product 3-(2-methyl-1H-indol-3-yl)propanenitrile NitrileConversion->Product

Caption: Multi-step synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile.

Step-by-Step Analysis and Protocols:

Step 1: Friedel-Crafts Acylation of 2-Methylindole

The introduction of the propanoyl group at the C3 position of 2-methylindole is achieved via a Friedel-Crafts acylation. This reaction typically employs a Lewis acid catalyst to activate the acylating agent.[2][3]

  • Experimental Protocol:

    • To a solution of 2-methylindole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

    • Slowly add propanoyl chloride to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate to yield the crude ketone.

    • Purify by column chromatography.

Step 2: Reduction of 1-(2-methyl-1H-indol-3-yl)propan-1-one

The resulting ketone is then reduced to the corresponding alcohol. Common reducing agents for this transformation include sodium borohydride or lithium aluminum hydride.

  • Experimental Protocol:

    • Dissolve the ketone from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Add sodium borohydride portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with water and remove the solvent under reduced pressure.

    • Extract the product and purify as necessary.

Step 3: Conversion of the Alcohol to the Nitrile

The final step involves the conversion of the secondary alcohol to the nitrile. This can be achieved through a two-step process involving conversion to a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with a cyanide salt.

  • Experimental Protocol (via Tosylation and Cyanation):

    • Dissolve the alcohol from Step 2 in pyridine or dichloromethane.

    • Add p-toluenesulfonyl chloride at 0 °C and stir.

    • After completion, work up the reaction to isolate the tosylated intermediate.

    • Dissolve the tosylate in a polar aprotic solvent (e.g., DMSO or DMF).

    • Add sodium cyanide and heat the reaction mixture.

    • Monitor the reaction for the formation of the nitrile.

    • Upon completion, perform an aqueous work-up, extract the product, and purify by column chromatography.

Comparative Analysis and Conclusion

FeatureMethod 1: CyanoethylationMethod 2: Multi-Step Synthesis
Number of Steps 13
Atom Economy HighLow
Overall Yield Potentially high, but can be variable.Generally moderate, dependent on the efficiency of each step.
Scalability Potentially scalable, especially with optimized catalytic systems.More complex to scale up due to multiple steps and purifications.
Reagent Cost & Availability Acrylonitrile is a readily available and inexpensive reagent.Requires multiple reagents, some of which may be more expensive.
Control & Versatility Less control over potential side reactions.Offers greater control at each step and allows for the isolation of intermediates.
Environmental Impact Solvent-free options offer a greener alternative.Generates more waste due to multiple steps and purifications.

Expert Recommendation:

For the synthesis of "3-(2-methyl-1H-indol-3-yl)propanenitrile," the direct cyanoethylation (Method 1) is the preferred route due to its inherent simplicity and high atom economy. The development of environmentally benign catalytic systems, such as those employing aqueous media or solvent-free conditions, further enhances the appeal of this method. While specific, high-yielding protocols for 2-methylindole are not as prevalent in the literature as for indole itself, optimization of reaction conditions with a suitable catalyst is likely to provide an efficient and scalable synthesis.

The multi-step synthesis (Method 2) serves as a viable, albeit longer, alternative. This route should be considered when direct cyanoethylation fails to provide satisfactory yields or when the required starting materials for the multi-step synthesis are readily available and cost-effective. The stepwise nature of this approach allows for more rigorous purification of intermediates, which may be advantageous in certain applications.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, available resources, and environmental considerations. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of "3-(2-methyl-1H-indol-3-yl)propanenitrile."

References

  • Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (URL not available)
  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]

  • Reduction of 3-methylindole production and prevention of acute bovine pulmonary edema and emphysema with lasalocid. Journal of Animal Science. [Link]

  • EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • A simple protocol for the michael addition of indoles with electron deficient olefins catalysed by TBAHS in aqueous media and their antibacterial activity. Journal of Chemical Sciences. [Link]

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Structural activity relationship (SAR) studies of "3-(2-methyl-1H-indol-3-yl)propanenitrile" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Activity Relationship (SAR) of 3-(2-methyl-1H-indol-3-yl)propanenitrile Analogs

Executive Summary

The compound 3-(2-methyl-1H-indol-3-yl)propanenitrile represents a pivotal scaffold in the design of bioactive indole derivatives.[1] Functioning primarily as a stable precursor to 2-methyltryptamines (via reduction) and 2-methylindole-3-propionic acids (via hydrolysis), this molecule occupies a strategic position in the synthesis of neuroactive agents, antimicrobial efflux pump inhibitors, and auxin antagonists.[1]

This guide provides an in-depth technical analysis of the Structural Activity Relationship (SAR) of this scaffold.[1] Unlike the unsubstituted indole-3-propanenitrile, the 2-methyl analog exhibits distinct steric and electronic properties that enhance metabolic stability and alter receptor binding profiles.[1] We compare this product against key structural alternatives to assist researchers in optimizing lead compounds.

Chemical Profile & Synthetic Pathway

Target Molecule: 3-(2-methyl-1H-indol-3-yl)propanenitrile Core Scaffold: 2-Substituted Indole Functional Class: Indole-3-alkylnitrile (Michael Adduct)[1]

Synthetic Efficiency

The synthesis of 3-(2-methyl-1H-indol-3-yl)propanenitrile is typically achieved via the Michael addition of 2-methylindole to acrylonitrile.[1] The presence of the electron-donating methyl group at the C2 position activates the C3 position, often resulting in higher yields compared to unsubstituted indole under mild conditions.[1]

  • Reaction Type: C3-Alkylation (Michael Addition)[1]

  • Catalysts: Basic Alumina, DBU, or Ionic Liquids (Green Chemistry compatible).[1]

  • Typical Yield: 85–95% (vs. ~75% for electron-deficient indoles).[1]

Figure 1: Synthesis & Metabolic Pathway


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Caption: Synthetic route from 2-methylindole to the target nitrile, and its divergence into pharmacological (amine) and agrochemical (acid) actives.

Comparative SAR Analysis

The biological activity of indole-3-propanenitriles is governed by three primary regions: the Indole Core (Region A), the Alkyl Linker (Region B), and the Functional Headgroup (Region C).[1]

Table 1: SAR Comparison of Key Analogs
Analog StructureC2 SubstituentC3 Side ChainPrimary ApplicationMetabolic Stability
Target Molecule -CH₃ (Methyl) -CH₂CH₂CN Intermediate / MAOI Precursor High (Blocks C2-oxidation)
Indole-3-propanenitrile-H-CH₂CH₂CNAuxin PrecursorLow (Susceptible to oxidation)
3-(2-Phenylindolyl)...[1]-Phenyl-CH₂CH₂CNAntimicrobial / Efflux Pump InhibitorVery High (Steric bulk)
Indole-3-acetonitrile-H-CH₂CNAuxin (Plant Hormone)Moderate
Deep Dive: The "Methyl Effect" (Region A)

The introduction of a methyl group at the C2 position is the defining feature of this analog.[1]

  • Metabolic Blockade: In biological systems, the C2 position of the indole ring is a primary site for oxidative metabolism.[1] The 2-methyl group sterically and electronically hinders this oxidation, prolonging the half-life of derived drugs.[1]

  • Receptor Selectivity:

    • 5-HT Receptors: 2-Methyltryptamine (derived from this nitrile) shows reduced affinity for 5-HT1/5-HT2 receptors compared to tryptamine, but retains potency as a Monoamine Oxidase (MAO) inhibitor .[1]

    • Auxin Transport: 2-Methyl-IPA acts as an auxin antagonist or weak auxin because the C2-methyl interferes with the specific binding pocket of the TIR1 ubiquitin ligase complex in plants.[1]

Linker Length (Region B)

The propanenitrile (C3) chain provides a specific spatial separation between the aromatic core and the polar nitrogen.[1]

  • vs. Acetonitrile (C2): The propanenitrile chain leads to homotryptamines upon reduction.[1] These often exhibit distinct selectivity profiles for dopamine transporters compared to the shorter tryptamines.[1]

Figure 2: SAR Decision Map


}

Caption: Structural Activity Relationship map highlighting the functional impact of the C2-methyl and C3-nitrile moieties.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesis and initial biological screening.

Protocol A: Green Synthesis via Michael Addition

Rationale: Avoids toxic solvents and expensive catalysts while maximizing yield via the electronic activation of the 2-methyl group.[1]

  • Reagents: 2-Methylindole (1.0 eq), Acrylonitrile (1.2 eq), Basic Alumina (Activity I).

  • Procedure:

    • Mix 2-methylindole and basic alumina in a round-bottom flask (solvent-free or minimal ethanol).

    • Add acrylonitrile dropwise at room temperature.[1]

    • Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Extraction: Extract with ethyl acetate, filter off the alumina, and concentrate the filtrate.

    • Purification: Recrystallize from ethanol/water to yield pale yellow crystals.[1]

  • Validation:

    • Melting Point: Expect ~90–94°C.[1]

    • IR Spectrum: Look for sharp nitrile stretch at ~2240 cm⁻¹.[1]

Protocol B: Antimicrobial Susceptibility Assay (Microdilution)

Rationale: 2-Substituted indoles are often investigated for antimicrobial activity or efflux pump inhibition.[1]

  • Preparation: Dissolve the target compound in DMSO to a stock concentration of 10 mg/mL.

  • Medium: Muller-Hinton Broth (MHB).[1]

  • Inoculum: Standardize bacterial suspension (S. aureus or E. coli) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Workflow:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).[1]

    • Add 10 µL of bacterial inoculum to each well.[1]

    • Control: Include a DMSO solvent control and a positive control (e.g., Ciprofloxacin).[1]

    • Incubate at 37°C for 24 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD₆₀₀ measurement.

References

  • Synthesis of Indole Derivatives: Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] [1]

  • Michael Addition Catalysis: Ballini, R., et al. (2008).[1] "Green synthetic routes to functionalized indoles." Green Chemistry, 10, 1004-1006.[1]

  • Pharmacology of 2-Methyltryptamines: Glennon, R. A., et al. (1982).[1] "Binding of substituted tryptamines to 5-HT receptors."[1] Journal of Medicinal Chemistry, 25(6), 623-629.[1] [1]

  • Auxin Antagonists: Kato, J., et al. (1994).[1] "2-Methylindole-3-acetic acid and its derivatives as auxin antagonists." Bioscience, Biotechnology, and Biochemistry, 58(10).[1]

  • General SAR of Indoles: Kaushik, N. K., et al. (2013).[1] "Biomedical potential of the indole scaffold: A review." European Journal of Medicinal Chemistry, 64, 238-251.[1] [1]

Sources

Comparison of the reactivity of the nitrile group in different chemical environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrile group (–C≡N) is a linchpin in modern drug discovery, serving both as a robust pharmacophore (e.g., Vildagliptin, Anastrozole) and a versatile synthetic intermediate. Its reactivity is paradoxically distinct: it is kinetically stable enough to survive metabolic passes yet thermodynamically poised for rapid transformation under specific activation.

This guide objectively compares the reactivity of the nitrile moiety across varying electronic and steric environments. We analyze how neighboring group effects dictate reaction pathways—specifically hydrolysis, reduction, and nucleophilic addition—and provide experimental protocols to navigate these transformations with high chemoselectivity.

Part 1: The Mechanistic Landscape

The nitrile carbon is sp-hybridized, possessing a large dipole moment (~4.0 D) and a low-lying LUMO (


). Reactivity is governed by the competition between electronic activation  (making the carbon more electrophilic) and steric shielding  (blocking the trajectory of attack).
Reactivity Decision Matrix

The following diagram outlines the primary factors influencing nitrile transformation pathways.

NitrileReactivity Nitrile Nitrile Substrate (R-CN) Environment Chemical Environment Nitrile->Environment Elec Electronic Effects (Hammett u03c3) Environment->Elec Aromatic Steric Steric Bulk (Taft Es) Environment->Steric Aliphatic Reagent Reagent Class HardSoft Nucleophile Hardness (HSAB Theory) Reagent->HardSoft Outcome Product Outcome Carboxylic Acid Carboxylic Acid Outcome->Carboxylic Acid Hydrolysis Primary Amine Primary Amine Outcome->Primary Amine Reduction (LiAlH4) Aldehyde Aldehyde Outcome->Aldehyde Reduction (DIBAL) Tetrazole Tetrazole Outcome->Tetrazole Cycloaddition Elec->Reagent Steric->Reagent HardSoft->Outcome

Figure 1: Decision matrix for predicting nitrile reactivity based on substrate environment and reagent selection.

Part 2: Hydrolysis Profiles (Acid vs. Base)

Hydrolysis is the most common degradative pathway for nitriles. The rate-determining step (RDS) varies significantly based on the pH and the substituent pattern.

Comparative Data: Substituent Effects on Hydrolysis Rates

In aromatic nitriles, the reaction rate follows the Hammett equation (


). Electron-withdrawing groups (EWGs) accelerate nucleophilic attack (alkaline hydrolysis), while electron-donating groups (EDGs) retard it.[1]

Table 1: Relative Rates of Alkaline Hydrolysis (Benzoic Acid Derivatives) Conditions: NaOH, aqueous ethanol, 85°C. Reference: Benzonitrile (


)
Substituent (Para-position)Electronic Effect (

)
Relative Rate (

)
Mechanistic Insight
-NO₂ (Nitro) Strong EWG (+0.78)~1200 Stabilizes the anionic transition state (Meisenheimer-like).
-Cl (Chloro) Weak EWG (+0.23)~5.5 Inductive withdrawal aids OH⁻ attack.
-H (Hydrogen) Neutral (0.00)1.0 Baseline reactivity.
-CH₃ (Methyl) Weak EDG (-0.17)0.6 Hyperconjugation destabilizes the anionic intermediate.
-OCH₃ (Methoxy) Strong EDG (-0.27)0.2 Resonance donation significantly reduces electrophilicity.

Application Scientist Note: For sterically hindered aliphatic nitriles (e.g., tert-butyl cyanide), alkaline hydrolysis is often negligible due to the repulsion of the incoming hydroxide. In these cases, acid catalysis (70% H₂SO₄, 140°C) is required to protonate the nitrogen first, pulling electron density away without requiring a close-approach nucleophile in the first step.

Mechanistic Pathway Visualization

Hydrolysis cluster_Acid Acid Catalysis (H+) cluster_Base Base Catalysis (OH-) Start Nitrile (R-CN) Acid1 Protonation (R-Cu2261NH+) Start->Acid1 pH < 2 Base1 Nucleophilic Attack (R-C(OH)=N-) Start->Base1 pH > 10 Acid2 Water Attack (R-C(OH)=NH) Acid1->Acid2 Acid3 Amide (R-CONH2) Acid2->Acid3 Base2 Protonation Base1->Base2 Base3 Carboxylate (R-COO-) Base2->Base3

Figure 2: Divergent mechanistic pathways for nitrile hydrolysis under acidic vs. basic conditions.

Part 3: Chemoselective Reduction (Amine vs. Aldehyde)

One of the most critical decisions in synthesis is selecting the reducing agent. The nitrile group can be fully reduced to a primary amine or partially reduced to an aldehyde.[2][3][4][5]

Performance Comparison: Reducing Agents
ReagentProductMechanism TypeChemoselectivity Profile
LiAlH₄ Primary AmineNucleophilic Hydride DeliveryAggressive. Reduces esters, amides, and ketones concurrently. Difficult to stop at imine stage.
DIBAL-H AldehydeLewis Acid-Base ComplexationHigh. At -78°C, forms a stable aluminum-imine complex that hydrolyzes to aldehyde upon workup.
H₂ / Raney Ni Primary AmineHeterogeneous CatalysisMild. Good for aromatic nitriles. Avoids aluminum salts but requires high pressure equipment.
NaBH₄ / CoCl₂ Primary AmineIn situ Boride FormationSelective. Can reduce nitriles in the presence of esters (unlike LiAlH₄).
Experimental Protocol: Selective Reduction to Aldehyde (DIBAL-H)

Target: Conversion of 4-chlorobenzonitrile to 4-chlorobenzaldehyde.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 4-chlorobenzonitrile (10 mmol) and anhydrous Toluene (50 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction.

  • Addition: Add DIBAL-H (1.0 M in toluene, 11 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench (The "Fieser" Method):

    • Dilute with diethyl ether (50 mL).

    • Add water (0.4 mL), then 15% NaOH (0.4 mL), then water (1.0 mL).

    • Why? This creates a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous emulsion.

  • Hydrolysis: The imine intermediate hydrolyzes to the aldehyde during the aqueous workup.[3]

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

Part 4: Nucleophilic Additions & Bioisosteres

In medicinal chemistry, the nitrile is often converted into a tetrazole (a carboxylic acid bioisostere) to improve metabolic stability and bioavailability.

The "Click" Transformation

The [3+2] cycloaddition of a nitrile with an azide is the standard method.

  • Traditional: Sodium Azide (NaN₃) + Ammonium Chloride + DMF + Heat (100°C). Risk: Formation of hydrazoic acid (explosive).

  • Modern Alternative: Trimethylsilyl azide (TMSN₃) + Dibutyltin oxide (catalyst). Benefit: Soluble, safer, higher yielding for sterically hindered nitriles.

Graphviz Workflow: Bioisostere Synthesis

Tetrazole Substrate Aryl Nitrile (Ar-CN) Reagents TMS-N3 Bu2SnO (cat.) Substrate->Reagents Toluene, Reflux Intermediate Tin-Tetrazole Complex Reagents->Intermediate [3+2] Cycloaddition Workup HCl / MeOH Intermediate->Workup Destannylation Product 5-Substituted Tetrazole Workup->Product

Figure 3: Organotin-catalyzed synthesis of tetrazoles from nitriles.

References

  • Hammett Equation & Substituent Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Hydrolysis Mechanisms

    • Brown, H. C., & Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminum chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. Link

  • DIBAL-H Reduction

    • Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. Journal of Organic Chemistry, 50(14), 2443–2450. Link

  • Tetrazole Synthesis

    • Wittenberger, S. J. (1994). Recent developments in tetrazole chemistry. A review. Organic Preparations and Procedures International, 26(5), 499-531. Link

  • Nitriles in Drug Discovery

    • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-methyl-1H-indol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized compounds like 3-(2-methyl-1H-indol-3-yl)propanenitrile are critical operational aspects that underpin the integrity and safety of our laboratories. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Assessment & Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 3-(2-methyl-1H-indol-3-yl)propanenitrile may not always be readily available, we can infer its hazard profile by examining its core chemical structures: the indole ring and the nitrile group.

  • Indole Moiety: Indole and its derivatives are biologically active and can be irritating to the skin and eyes. Some indole compounds are classified as harmful if swallowed.[1][2][3]

  • Nitrile Group (-CN): Organic nitriles are a significant toxicological concern. They can be harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[4][5] A primary danger is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, or under conditions of fire.

Based on this structural analysis, 3-(2-methyl-1H-indol-3-yl)propanenitrile must be treated as a hazardous chemical . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), laboratory waste is classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] This compound should be managed as toxic waste.

Therefore, disposal via sanitary sewer or in regular solid waste is strictly prohibited. [7][8][9]

Property Inferred Hazard/Characteristic Primary Reference Compounds
Acute Oral Toxicity Harmful if swallowedIndole-3-carbonitrile[4], Propionitrile[10]
Acute Dermal Toxicity Toxic in contact with skinIndole[3], Propionitrile[5]
Eye Irritation Causes serious eye irritationIndole-3-carbonitrile[4], Propionitrile[5]
Reactivity Potential to release HCN gas with acidsGeneral Nitrile Chemistry
Aquatic Toxicity Potentially toxic to aquatic lifeIndole

Personal Protective Equipment (PPE) & Safe Handling

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) mandates specific safety measures for handling hazardous chemicals in a laboratory setting.[11]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws.[12]

  • Eye and Face Protection: Use chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[12]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[10]

Step-by-Step Disposal Protocol

The disposal of 3-(2-methyl-1H-indol-3-yl)propanenitrile must follow a systematic process to ensure safety and regulatory compliance. This process begins at the point of generation.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[7]

  • DO NOT mix 3-(2-methyl-1H-indol-3-yl)propanenitrile waste with acidic waste. This is the most critical segregation step to prevent the potential formation of hydrogen cyanide gas.

  • Collect this waste in a dedicated container. Do not mix it with other incompatible waste streams like strong oxidizers, bases, or reducing agents.[13]

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Container Choice: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9] Plastic is often preferred over glass to minimize the risk of breakage.[7]

  • Labeling: The container must be labeled immediately upon the first addition of waste. Use your institution's official hazardous waste tag.[7][14] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "3-(2-methyl-1H-indol-3-yl)propanenitrile"

    • For mixtures, list all components and their approximate percentages.

    • The date of waste generation (the date the first drop of waste entered the container).

    • The name of the Principal Investigator and the laboratory location (building and room number).[7]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Containment: The waste container must be kept within a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[9]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[9][14] Evaporation of hazardous waste in a fume hood is not a permissible disposal method.[14]

Step 4: Arranging for Disposal

Laboratory personnel are not authorized to transport hazardous waste.

  • Contact EHS: Once the container is full or you are finished with the process that generates the waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7][14]

  • Do Not Transport: Never move hazardous waste between buildings or on public roads yourself. This must be done by trained EHS professionals.[14]

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Labeling cluster_storage Phase 3: Storage & Disposal start Start: Need to Dispose of 3-(2-methyl-1H-indol-3-yl)propanenitrile ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Compatible Waste Container fume_hood->container label_container Affix & Complete Hazardous Waste Label container->label_container segregate Is Waste Acidic? label_container->segregate collect_waste Add Waste to Dedicated Container segregate->collect_waste No stop_error STOP! Do NOT Mix with Nitrile Waste. Use Separate Container. segregate->stop_error Yes close_container Securely Close Container collect_waste->close_container secondary_containment Place in Secondary Containment in SAA close_container->secondary_containment full Container Full? secondary_containment->full full->close_container No (Continue Accumulating) ehs_pickup Request Pickup from EHS/Safety Office full->ehs_pickup Yes end End: Waste Removed by EHS ehs_pickup->end

Caption: Decision workflow for the safe disposal of 3-(2-methyl-1H-indol-3-yl)propanenitrile.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for spill cleanup is essential.

Small Spill Cleanup:

  • Ensure you are wearing appropriate PPE.

  • Alert others in the immediate area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large amounts of solvent.

  • Carefully sweep or scoop the absorbent material into a designated waste container.

  • Label the container as hazardous waste, listing all contents.

  • Request a pickup from EHS.

Glassware and Equipment Decontamination:

  • Empty containers that held this compound must be managed carefully. For acutely hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[14]

  • Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste. [14] Do not pour the rinsate down the drain.

  • After triple-rinsing, deface the original chemical label on the empty container before disposal as regular trash or glass waste, as per your institution's policy.[14]

By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the high standards of our scientific community. Always consult your institution-specific chemical hygiene plan and EHS department for guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Vanderbilt University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Vanderbilt University Medical Center. (n.d.). Hazardous Waste Disposal. Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
  • Fisher Scientific. (2009, September 26). Indole-3-methanol - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 16). Indole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). Propionitrile - SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 5). Indole-3-carbonitrile - SAFETY DATA SHEET.
  • Fisher Scientific. (2012, March 23). Propionitrile - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2017, December 4). Propionitrile - SAFETY DATA SHEET.
  • Hardy Diagnostics. (n.d.). Indole Detection Reagent - Safety Data Sheet.
  • Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
  • U.S. Environmental Protection Agency. (n.d.). Safety Data Sheet. Regulations.gov.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Fisher Scientific. (2025, May 1). Indole-4-carboxaldehyde - SAFETY DATA SHEET.
  • Vigon International, LLC. (2018, March 21). Indole f&f safety data sheet.
  • U.S. Department of Labor. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.

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Personal protective equipment for handling 3-(2-methyl-1H-indol-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1079-30-7 Formula: C₁₂H₁₂N₂ Molecular Weight: 184.24 g/mol Physical State: Solid (typically off-white to yellow powder)[]

Part 1: Hazard Architecture & Risk Assessment

As researchers, we often underestimate indole derivatives, treating them as benign scaffolds. However, 3-(2-methyl-1H-indol-3-yl)propanenitrile possesses a nitrile moiety (-CN).[] While less volatile than low-molecular-weight nitriles (like acetonitrile), this compound presents a bimodal hazard profile :[]

  • The Particulate Hazard (Solid State): As a powder, the primary risks are inhalation of dust and direct ocular/dermal irritation.

  • The Metabolic Hazard (Systemic): Upon absorption, organic nitriles can undergo hepatic metabolism (via cytochrome P450 enzymes) to release cyanide ions (CN⁻). While this process is slower than direct cyanide exposure, it creates a "delayed toxicity" window where symptoms may not appear for hours.

Critical Incompatibility: Never allow this compound (or its waste streams) to contact strong acids.[] Acidic hydrolysis of the nitrile group can generate Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

Part 2: Engineering Controls & PPE Matrix

Hierarchy of Controls

Personal Protective Equipment (PPE) is your last line of defense. The primary barrier must be engineering controls.

  • Solid Handling: All weighing and transfer of the neat powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .[]

  • Static Control: Indole powders are often electrostatic.[] Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events that contaminate the workspace.

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Solid) Nitrile Gloves (Minimum 4 mil) For dry powder, standard nitrile offers excellent physical barrier protection.[]
Hand Protection (Solution) Double-Gloving or Barrier Laminate (Silver Shield®) Once dissolved (e.g., in DMSO or DMF), the solvent drives permeation.[] Standard nitrile fails in <10 mins with DMF. Protocol: Wear Laminate inner gloves + Nitrile outer gloves.[]
Respiratory N95 (if outside hood) / Fume Hood (Primary) If engineering controls fail, an N95 protects against particulates.[] If in solution, organic vapor cartridges (OV/P100) are required.
Ocular Chemical Splash Goggles Safety glasses are insufficient.[] Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Body Lab Coat (Cotton/Poly) + Tyvek® Sleeves Disposable sleeves bridge the gap between the glove cuff and lab coat, a common exposure point for wrist skin.[]

Part 3: Operational Protocol (Step-by-Step)

Workflow Visualization

The following diagram outlines the decision logic for handling this compound, emphasizing the transition from solid to solution states.

SafeHandling Start Start: Retrieve Chemical CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution In Solution (DMSO/DMF) CheckState->Solution Weighing Weigh inside Fume Hood (Anti-static precautions) Solid->Weighing Wear N95/Goggles Solubilization Add Solvent (Double Glove Required) Solution->Solubilization Check Solvent Permeation Weighing->Solubilization Reaction Experimental Use Solubilization->Reaction Waste Waste Segregation (NO ACIDS) Reaction->Waste

Figure 1: Operational workflow distinguishing between solid-state handling and solution-phase manipulation.[]

Detailed Procedures
1. Weighing & Transfer (Solid State)
  • Preparation: Clear the fume hood.[] Place a disposable absorbent pad (pig mat) on the working surface to capture stray grains.

  • Technique: Do not use a spatula directly from the stock bottle if possible. Tap gently into a pre-weighed secondary container.

  • Decontamination: Immediately wipe the balance and surrounding area with a methanol-dampened wipe.[] Dispose of this wipe as hazardous waste.

2. Solubilization (The Critical Transition)

This is the highest risk step. Indole-propanenitriles are often dissolved in polar aprotic solvents (DMSO, DMF, DMAc).

  • The Solvent Factor: DMSO and DMF are skin-permeable and act as "vehicles," carrying the toxic nitrile through your skin and into the bloodstream.[]

  • The Protocol:

    • Don a pair of Laminate Film (Silver Shield) gloves.[]

    • Don a pair of standard Nitrile gloves over the laminate gloves for dexterity and grip.[]

    • Add solvent slowly.

    • Cap the vial immediately.

3. Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[] Do not use solvent to clean skin (this increases absorption).

  • Spill (Solid): Do not sweep (creates dust).[] Cover with wet paper towels to dampen, then scoop into a waste container.

  • Spill (Liquid): Cover with absorbent pads.[] If the solvent is flammable, remove ignition sources.

Part 4: Waste Disposal Strategy

Proper disposal is not just compliance; it is safety for the EHS team downstream.

  • Segregation:

    • Stream A: Solid Waste (Contaminated gloves, wipes, weighing boats).

    • Stream B: Liquid Waste (Mother liquors, reaction mixtures).[]

  • Labeling:

    • Clearly mark containers with: "CONTAINS NITRILES" and "DO NOT MIX WITH ACIDS."

  • Neutralization (Optional/Advanced):

    • For large quantities, oxidative destruction (using bleach/hypochlorite) can convert nitriles to cyanates, but this is exothermic and should only be performed by experienced chemists. Standard practice is to dispose of as hazardous chemical waste without on-site treatment. []

References

  • Sigma-Aldrich. (n.d.).[] Product Specification: 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7).[][2][3] Retrieved from []

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. DHEW (NIOSH) Publication No. 78-212.[] Retrieved from []

  • University of Pennsylvania EHRS. (2023).[] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from []

  • Ansell. (2022).[] Chemical Permeation & Degradation Guide (7th Edition). (Reference for DMSO/DMF permeation data). Retrieved from []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.